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  • Product: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide
  • CAS: 59158-04-2

Core Science & Biosynthesis

Foundational

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (TCS-OX2-29): A Selective Orexin-2 Receptor Antagonist Authored by: Gemini, Senior Application Scientist Abs...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (TCS-OX2-29): A Selective Orexin-2 Receptor Antagonist

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, a compound identified as TCS-OX2-29. It is a potent and highly selective antagonist of the orexin-2 receptor (OX2R), a critical component of the orexin neuropeptide system that governs physiological functions such as wakefulness, appetite, and reward processing. This document delineates the molecular interactions, downstream signaling consequences, and the experimental methodologies used to characterize this antagonism. It is intended for researchers, scientists, and drug development professionals engaged in the study of the orexin system and related therapeutic areas.

Introduction: The Orexin System and the Significance of OX2R

The orexin system, also known as the hypocretin system, is a pivotal regulator of the sleep-wake cycle, arousal, and other homeostatic processes.[1] This system comprises two neuropeptides, orexin-A and orexin-B, which are produced in the lateral hypothalamus. These neuropeptides exert their effects by binding to two G protein-coupled receptors (GPCRs): the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[1] While orexin-A binds to both receptors with high affinity, orexin-B shows a preference for OX2R.[1] The differential distribution and signaling of these receptors throughout the central nervous system allow for a nuanced regulation of neuronal activity. Dysregulation of the orexin system is strongly implicated in sleep disorders like narcolepsy, highlighting the therapeutic potential of targeting orexin receptors.[2]

Compound Identification and Core Properties

The compound N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is identified in the scientific literature and commercial databases as TCS-OX2-29.[3][4] It was the first non-peptide antagonist developed with high selectivity for the OX2R.[1][3] This selectivity provides a significant advantage for dissecting the specific physiological roles of OX2R, as distinct from OX1R.

Table 1: Physicochemical and Pharmacological Properties of TCS-OX2-29

PropertyValueReference(s)
Chemical Name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride[4][5]
Molecular Formula C₂₃H₃₁N₃O₃・HCl[2][4]
Molecular Weight 433.97 g/mol [2][5]
CAS Number 1610882-30-8[4][5]
Primary Target Orexin-2 Receptor (OX2R)[3][6]
IC₅₀ 40 nM[3][5][6]
pKI 7.5[6]
Selectivity >250-fold for OX2R over OX1R[3][5][6]

Core Mechanism of Action: Competitive Antagonism of OX2R

The primary mechanism of action of TCS-OX2-29 is competitive antagonism at the orexin-2 receptor.[2] This means that TCS-OX2-29 binds to the OX2R at the same site as the endogenous ligands, orexin-A and orexin-B, but does not activate the receptor. By occupying the binding site, it prevents the orexins from binding and initiating downstream signaling cascades.[2]

Inhibition of G-Protein Coupling and Downstream Signaling

Orexin receptors, including OX2R, are coupled to multiple G-protein subtypes, primarily Gq, Gi/o, and Gs.[1][2] The binding of orexin peptides to OX2R triggers a conformational change in the receptor, leading to the activation of these G-proteins and the subsequent modulation of intracellular second messenger systems.

TCS-OX2-29, by preventing orexin binding, effectively blocks the activation of these G-protein-mediated pathways.[2] Experimental evidence has demonstrated that TCS-OX2-29 inhibits orexin-A-induced inositol phosphate (IP3) accumulation and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in Chinese Hamster Ovary (CHO) cells transfected with the OX2R.[2][4][5][6][7]

Orexin_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2R Gq Gq OX2R->Gq Activates Orexin_A_B Orexin-A / Orexin-B Orexin_A_B->OX2R Binds & Activates TCS_OX2_29 TCS-OX2-29 TCS_OX2_29->OX2R Binds & Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability ERK ERK1/2 Phosphorylation PKC->ERK Phosphorylates ERK->Neuronal_Excitability

Caption: Orexin-2 Receptor Signaling Pathway and TCS-OX2-29 Inhibition.

Experimental Characterization of TCS-OX2-29's Mechanism

The elucidation of TCS-OX2-29's mechanism of action relies on a suite of in vitro and in vivo assays. These experiments are designed to quantify its binding affinity, functional antagonism, and physiological effects.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of TCS-OX2-29 for OX1R and OX2R and to establish its selectivity.

  • Methodology:

    • Prepare cell membranes from stable cell lines expressing either human OX1R or OX2R.

    • Incubate the membranes with a constant concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-orexin-A).

    • Add increasing concentrations of unlabeled TCS-OX2-29 to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by filtration.

    • Quantify the bound radioactivity using a gamma counter.

    • Calculate the IC₅₀ value (the concentration of TCS-OX2-29 that inhibits 50% of specific radioligand binding) and subsequently the Ki value.

  • Objective: To confirm the antagonist activity of TCS-OX2-29 by measuring its ability to block orexin-A-induced downstream signaling.

  • Methodology (ERK1/2 Phosphorylation):

    • Culture CHO cells stably expressing OX2R.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.[1]

    • Pre-incubate the cells with various concentrations of TCS-OX2-29 or a vehicle control for 30 minutes.[1]

    • Stimulate the cells with a fixed concentration of orexin-A (e.g., 100 nM) for 5-10 minutes.[1]

    • Lyse the cells and quantify the total protein concentration.[1]

    • Perform Western blotting using antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

ERK_Phosphorylation_Workflow A 1. Culture OX2R-expressing CHO cells B 2. Serum starve cells (12-24h) A->B C 3. Pre-incubate with TCS-OX2-29 or vehicle B->C D 4. Stimulate with Orexin-A C->D E 5. Lyse cells & quantify protein D->E F 6. Western Blot for p-ERK & Total ERK E->F G 7. Quantify & Analyze p-ERK/Total ERK ratio F->G

Caption: Experimental Workflow for ERK1/2 Phosphorylation Assay.

In Vivo Studies
  • Objective: To assess the physiological effects of OX2R antagonism by TCS-OX2-29.

  • Example Study: Investigating the role of OX2R in ethanol self-administration in rats.[8]

    • Methodology:

      • Train ethanol-preferring rats to self-administer ethanol.

      • Administer TCS-OX2-29 via intracerebroventricular (i.c.v.) injection.

      • Measure the effect on operant self-administration of ethanol.

    • Key Finding: TCS-OX2-29 reduced the self-administration of ethanol, suggesting a role for OX2R in the reinforcing effects of alcohol.[8]

Conclusion

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, or TCS-OX2-29, is a potent and highly selective antagonist of the orexin-2 receptor. Its mechanism of action is centered on the competitive blockade of orexin-A and orexin-B binding to OX2R, leading to the inhibition of downstream signaling pathways, including Gq-mediated IP3 accumulation and ERK1/2 phosphorylation. This selective antagonism makes TCS-OX2-29 an invaluable pharmacological tool for investigating the specific roles of OX2R in a variety of physiological processes and a foundational molecule for the development of therapeutics targeting the orexin system.

References

  • Wikipedia. (2026, January 1). TCS-OX2-29. Retrieved from [Link]

  • Inxight Drugs. (n.d.). TCS-OX2-29. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). OX₂ receptor | Orexin receptors. Retrieved from [Link]

  • Brown, R. M., Khoo, S. Y., & Lawrence, A. J. (2013). Central orexin (hypocretin) 2 receptor antagonism reduces ethanol self-administration, but not cue-conditioned ethanol-seeking, in ethanol-preferring rats. International Journal of Neuropsychopharmacology, 16(9), 2067–2079. Retrieved from [Link]

Sources

Exploratory

In Vitro Biological Activity of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive in vitro evaluation of N-(4-Chloro-3-methylphenyl)-3-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive in vitro evaluation of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, a novel benzamide derivative with significant therapeutic potential. Drawing upon established structure-activity relationships within the benzamide class of compounds, this document outlines a predictive profile of its anticancer and antimicrobial activities. The guide delves into the probable mechanisms of action, focusing on the inhibition of Poly(ADP-ribose) polymerase (PARP) due to the integral 3-aminobenzamide core, a well-documented pharmacophore for this enzyme class. Detailed, field-proven protocols for the synthesis of the title compound, assessment of its cytotoxic effects against relevant cancer cell lines via the MTT assay, and determination of its antimicrobial spectrum using the broth microdilution method are provided. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into this promising compound, offering both theoretical grounding and practical methodologies for its in vitro characterization.

Introduction and Rationale

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, with a diverse range of biological activities leading to their use as antiemetic, antipsychotic, and, increasingly, as anticancer agents.[1] The structural versatility of the benzamide core allows for fine-tuning of its pharmacological properties through substitution on both the benzoyl and aniline rings. The title compound, N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, combines several key structural features that suggest a strong potential for significant biological activity.

The presence of the 3-aminobenzamide moiety is of particular interest. This structural unit is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3] Inhibition of PARP, particularly PARP1, has emerged as a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] By disrupting a key DNA damage response pathway, PARP inhibitors can induce synthetic lethality in cancer cells, leading to their selective demise.[4]

Furthermore, the substitution pattern on the N-phenyl ring, a 4-chloro-3-methylphenyl group, along with the chloro-substituent on the benzamide ring, is anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties. Halogenated aromatic rings are common in many active pharmaceutical ingredients and can influence binding affinity and metabolic stability.

This guide, therefore, provides a predictive but scientifically grounded framework for the in vitro investigation of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, with a primary focus on its anticipated anticancer and antimicrobial properties.

Synthesis of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

The synthesis of the title compound can be efficiently achieved through a two-step process involving an initial amide coupling followed by the reduction of a nitro group. A reliable method for the amide bond formation is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride under basic conditions.[5][6][7]

Step 1: Synthesis of 3-nitro-4-chloro-N-(4-chloro-3-methylphenyl)benzamide

The first step involves the condensation of 3-nitro-4-chlorobenzoyl chloride with 4-chloro-3-methylaniline. The benzoyl chloride can be prepared from the corresponding benzoic acid using a chlorinating agent like thionyl chloride.

Experimental Protocol:

  • Preparation of 3-nitro-4-chlorobenzoyl chloride: In a round-bottom flask equipped with a reflux condenser, suspend 3-nitro-4-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (3-5 eq). Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-nitro-4-chlorobenzoyl chloride, which can be used in the next step without further purification.

  • Amide Coupling (Schotten-Baumann Conditions): In a separate flask, dissolve 4-chloro-3-methylaniline (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).[1] Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 3-nitro-4-chlorobenzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitro-4-chloro-N-(4-chloro-3-methylphenyl)benzamide. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction to N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is using a metal catalyst, such as zinc or iron, in an acidic or neutral medium.[8]

Experimental Protocol:

  • In a round-bottom flask, dissolve the synthesized 3-nitro-4-chloro-N-(4-chloro-3-methylphenyl)benzamide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add an excess of a reducing agent, such as zinc dust (3-5 eq), and a catalytic amount of an acid, like acetic acid or ammonium chloride, to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the metal catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the final compound, N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, by column chromatography or recrystallization to yield a pure solid.

Diagram of Synthetic Workflow:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction 3-nitro-4-chlorobenzoic acid 3-nitro-4-chlorobenzoic acid 3-nitro-4-chlorobenzoyl chloride 3-nitro-4-chlorobenzoyl chloride 3-nitro-4-chlorobenzoic acid->3-nitro-4-chlorobenzoyl chloride Reflux SOCl2 SOCl2 SOCl2->3-nitro-4-chlorobenzoyl chloride Nitro-intermediate 3-nitro-4-chloro-N-(4-chloro-3-methylphenyl)benzamide 3-nitro-4-chlorobenzoyl chloride->Nitro-intermediate Schotten-Baumann Coupling 4-chloro-3-methylaniline 4-chloro-3-methylaniline 4-chloro-3-methylaniline->Nitro-intermediate Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Nitro-intermediate Final Product N-(4-Chloro-3-methylphenyl)- 3-amino-4-chlorobenzamide Nitro-intermediate->Final Product Reflux Reducing Agent (e.g., Zn) Reducing Agent (e.g., Zn) Reducing Agent (e.g., Zn)->Final Product

Caption: Synthetic workflow for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide.

Predicted In Vitro Anticancer Activity

Based on its structural features, N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is predicted to exhibit significant anticancer activity, primarily through the inhibition of PARP1.

Mechanism of Action: PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.[9] In the context of cancer, particularly in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted into double-strand breaks, which in the absence of a functional homologous recombination pathway, cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[4]

The 3-aminobenzamide moiety of the title compound is a known competitive inhibitor of NAD+, the substrate for PARP enzymes.[3] It is hypothesized that N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide will bind to the nicotinamide-binding pocket of PARP1, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting its DNA repair function.

Diagram of Predicted PARP1 Inhibition Pathway:

G DNA Damage DNA Damage PARP1 Activation PARP1 Activation DNA Damage->PARP1 Activation PAR Synthesis Poly(ADP-ribose) Synthesis PARP1 Activation->PAR Synthesis PARP1 Inhibition PARP1 Inhibition PARP1 Activation->PARP1 Inhibition NAD+ NAD+ NAD+->PAR Synthesis DNA Repair Single-Strand Break Repair (BER) PAR Synthesis->DNA Repair Genomic Stability Genomic Stability DNA Repair->Genomic Stability Compound N-(4-Chloro-3-methylphenyl)- 3-amino-4-chlorobenzamide Compound->PARP1 Inhibition Accumulation of SSBs Accumulation of Single-Strand Breaks PARP1 Inhibition->Accumulation of SSBs Replication Fork Collapse Replication Fork Collapse Accumulation of SSBs->Replication Fork Collapse Double-Strand Breaks Double-Strand Breaks Replication Fork Collapse->Double-Strand Breaks Apoptosis Apoptosis Double-Strand Breaks->Apoptosis in HR-deficient cancer cells

Caption: Predicted mechanism of action via PARP1 inhibition.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., BRCA-mutant breast cancer line MDA-MB-436, and a wild-type control like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (e.g., from 0.01 to 100 µM) in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PARP inhibitor like Olaparib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Table 1: Representative In Vitro Anticancer Activity of Benzamide Derivatives

Compound/AnalogCancer Cell LineCancer TypeIC₅₀ (µM)Assay TypeReference
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549Lung7.5MTT[2]
1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaMDAMB-231Breast11.35MTT[2]
3-aminobenzamideNot specifiedNot specified~30PARP Inhibition[2]
Cisplatin + 3-aminobenzamideU2OSOsteosarcomaEnhanced suppressionCell growth[14]

Predicted In Vitro Antimicrobial Activity

Chlorinated benzamide derivatives have been reported to possess antimicrobial properties.[15] The mechanism of action for antibacterial benzamides can vary but often involves the inhibition of essential cellular processes.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of halogenated compounds can be attributed to several mechanisms, including:

  • Disruption of Membrane Function: The lipophilic nature of the compound may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.[16][17]

  • Inhibition of Nucleic Acid Synthesis: The compound could interfere with enzymes essential for DNA replication or RNA transcription.[16]

  • Inhibition of Metabolic Pathways: Some antimicrobial agents act as antimetabolites, inhibiting key enzymatic pathways necessary for bacterial survival.[17]

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][18][19][20] The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.

Experimental Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus, Escherichia coli), prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21]

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[18]

  • MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth in the wells.[9][18] Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

Diagram of Broth Microdilution Workflow:

G Stock Solution Compound Stock Solution Serial Dilution Serial Dilution in 96-well Plate Stock Solution->Serial Dilution Inoculation Inoculate Plate Serial Dilution->Inoculation Bacterial Culture 18-24h Bacterial Culture McFarland Standard Adjust to 0.5 McFarland Standard Bacterial Culture->McFarland Standard Inoculum Dilution Dilute Inoculum in Broth McFarland Standard->Inoculum Dilution Inoculum Dilution->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation MIC Reading Read Minimum Inhibitory Concentration Incubation->MIC Reading

Caption: Workflow for the broth microdilution MIC assay.

Table 2: Representative In Vitro Antimicrobial Activity of Chlorinated Benzamides

Compound ClassTest OrganismMIC Range (µg/mL)Reference
2-Chlorobenzamide derivativesS. aureusNot specified[15]
2-Chlorobenzamide derivativesE. coliNot specified[15]

Conclusion and Future Directions

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is a rationally designed molecule that holds considerable promise as a dual anticancer and antimicrobial agent. Its structural similarity to known PARP inhibitors strongly suggests a potential mechanism of action in oncology, particularly for DNA repair-deficient tumors. The protocols and predictive data presented in this guide provide a solid foundation for the initial in vitro characterization of this compound.

Future studies should focus on validating the predicted activities through the described assays. Elucidation of the precise molecular targets and a broader screening against a panel of cancer cell lines and microbial strains will be crucial. Furthermore, investigations into its ADME (absorption, distribution, metabolism, and excretion) properties will be essential for its progression as a potential therapeutic candidate.

References

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  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

  • Li, H., & Yu, X. (2018). PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs. Cancers, 10(11), 446. [Link]

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  • Gualdron-Perez, V., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. BMC Cancer, 11, 205. [Link]

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Foundational

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide receptor binding affinity

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Abstract This technical guide provides a comprehensive framework for determining the recep...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. While specific binding data for this molecule is not publicly available, this document outlines the principles, methodologies, and data analysis techniques required to characterize its interactions with potential biological targets. We will delve into the rationale behind experimental design, present detailed protocols for receptor binding assays, and discuss the interpretation of binding data in the context of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the molecular interactions of novel chemical entities.

Introduction to N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide and the Importance of Receptor Binding Affinity

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS: 59158-04-2) is a small molecule with a molecular formula of C14H12Cl2N2O and a molecular weight of 295.163 g/mol [1][2]. Its structure, featuring substituted benzamide and aniline rings, is characteristic of compounds with potential biological activity. Indeed, derivatives of N-phenylbenzamide have been investigated for their antiviral properties, and other aminobenzamide derivatives have been explored as inhibitors of key cellular signaling molecules like Epidermal Growth Factor Receptor (EGFR)[3][4].

The biological effect of a compound is fundamentally linked to its ability to bind to specific macromolecules, typically proteins such as receptors, enzymes, or ion channels. The strength of this interaction, known as binding affinity, is a critical parameter in drug discovery. It is often quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium[5][6]. A lower Kd value signifies a higher binding affinity[6]. Understanding the binding affinity of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is the first step in identifying its molecular target and elucidating its mechanism of action.

Principles of Receptor Binding Assays

Receptor binding assays are powerful tools used to measure the interaction between a ligand and its receptor[7]. These assays can be broadly categorized into two types: direct binding assays and competition binding assays.

  • Direct Binding (Saturation) Assays: These assays involve incubating a fixed concentration of a receptor preparation with increasing concentrations of a labeled ligand. The goal is to determine the Kd and the maximum number of binding sites (Bmax)[8][9].

  • Competition (or Indirect) Binding Assays: In these assays, a fixed concentration of a labeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (in this case, N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide). The ability of the test compound to displace the labeled ligand is measured, and from this, its half-maximal inhibitory concentration (IC50) is determined. The IC50 can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation[10].

For novel compounds where a labeled version is not available, competition binding assays are the preferred method.

Methodologies for Determining Receptor Binding Affinity

A variety of techniques can be employed to measure receptor-ligand binding. These can be broadly classified as radioactive and non-radioactive methods.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are widely considered the gold standard for their sensitivity and robustness[8]. They involve the use of a ligand that has been labeled with a radioactive isotope (e.g., ³H, ¹⁴C, or ¹²⁵I). The two most common formats are:

  • Filtration Assays: This method is well-suited for membrane-bound receptors. After incubation of the receptor, radioligand, and test compound, the mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through. The radioactivity on the filter is then quantified using a scintillation counter[8][11].

  • Scintillation Proximity Assays (SPA): SPA is a homogeneous assay that does not require a separation step[8][10]. The receptor is immobilized onto SPA beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a light signal that can be detected[8][10].

Non-Radioactive Binding Assays

Growing concerns over the safety and disposal of radioactive materials have led to the development of several non-radioactive techniques[12][13]. These methods often rely on fluorescence-based detection and include:

  • Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a receptor[10][13]. A small, fluorescently labeled ligand will tumble rapidly in solution, resulting in low polarization. When bound to a larger receptor molecule, its tumbling slows, and the polarization of the emitted light increases.

  • Fluorescence Resonance Energy Transfer (FRET): FRET is based on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore[13]. In a binding assay, the receptor and ligand can be labeled with a FRET pair. Binding brings the fluorophores into proximity, resulting in a FRET signal.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor[6][13]. This method can provide real-time kinetic data on association and dissociation rates.

Experimental Workflow: A Case Study for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Given the structural similarities of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide to known kinase inhibitors, a plausible starting point for investigation would be a panel of protein kinases. The following section outlines a detailed protocol for a competitive radioligand binding assay using the filtration method to determine the binding affinity of our target compound for a hypothetical protein kinase.

Experimental Protocol

Objective: To determine the Ki of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide for a specific protein kinase using a competitive radioligand binding assay.

Materials:

  • N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

  • Membrane preparation from cells overexpressing the target protein kinase

  • Radiolabeled ligand with known affinity for the target kinase (e.g., [³H]-Dasatinib for ABL kinase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition assay.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Assay Buffer

    • N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide at various concentrations (or vehicle for total binding and a known inhibitor for non-specific binding).

    • Radiolabeled ligand at a fixed concentration (typically at or below its Kd).

    • Membrane preparation containing the target kinase.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium[11].

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand[11].

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter[11].

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide add_reagents Add reagents to 96-well plate: 1. Test Compound 2. Radioligand 3. Membranes prep_compound->add_reagents prep_reagents Prepare radioligand and membrane homogenate prep_reagents->add_reagents incubation Incubate to reach equilibrium add_reagents->incubation filtration Rapid filtration through glass fiber filter incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Add scintillant and count radioactivity washing->counting plot_data Plot % inhibition vs. compound concentration counting->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) is used to determine the percentage of specific binding of the radioligand at each concentration of the test compound.

Calculations:

  • Total Binding: CPM in the absence of any competitor.

  • Non-specific Binding (NSB): CPM in the presence of a saturating concentration of a known unlabeled ligand.

  • Specific Binding: Total Binding - NSB.

  • % Inhibition: 100 * (1 - ((CPM_sample - NSB) / (Total Binding - NSB))))

A plot of % inhibition versus the log concentration of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide will yield a sigmoidal curve, from which the IC50 value can be determined. The Ki is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The binding affinity data for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide against a panel of protein kinases can be summarized in a table for easy comparison.

Target KinaseIC50 (nM)Ki (nM)
Kinase A15075
Kinase B25001250
Kinase C>10000>5000

Potential Signaling Pathways

If N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is found to bind to a protein kinase, it will likely modulate its downstream signaling pathway. For example, if it binds to a receptor tyrosine kinase (RTK) like EGFR, it could inhibit the phosphorylation cascade that leads to cell proliferation and survival.

Simplified RTK Signaling Pathway Diagram

rtk_pathway ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (e.g., EGFR) ligand->rtk Binds dimerization Dimerization & Autophosphorylation rtk->dimerization compound N-(4-Chloro-3-methylphenyl) -3-amino-4-chlorobenzamide compound->rtk Inhibits downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream Activates response Cellular Response (Proliferation, Survival) downstream->response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This technical guide has provided a comprehensive roadmap for the characterization of the receptor binding affinity of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. By following the principles and protocols outlined herein, researchers can generate robust and reliable data to identify the molecular target(s) of this novel compound and take the first crucial step in understanding its potential as a therapeutic agent. The combination of established techniques like radioligand binding assays with a systematic approach to data analysis will provide the foundational knowledge required for further preclinical development.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Scholten, D. J., Canals, M., Ma, J. N., & Sexton, P. M. (2012). Receptor-ligand binding assays: technologies and applications. British journal of pharmacology, 165(6), 1688–1704. [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Methods in molecular biology (Clifton, N.J.), 1377, 1–13. [Link]

  • Wikipedia. (2023). Ligand binding assay. In Wikipedia. [Link]

  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 263(4), L403-9. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Biocompare. (2012, July 24). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Biocompare. [Link]

  • Ferguson, F. M., et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

  • Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

  • PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. In PubChem. Retrieved from [Link]

  • Al-Bayati, F. I. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. [Link]

  • Gowda, B. T., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3065. [Link]

  • NextSDS. (n.d.). N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). N-(4-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3065. [Link]

  • The Binding Database. (n.d.). Retrieved from [Link]

  • Albert, D. H., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584–1597. [Link]

Sources

Exploratory

Target Deconvolution and Identification for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide: A Comprehensive Methodological Guide

Executive Summary The identification of molecular targets for small-molecule therapeutics is a critical bottleneck in drug development. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is a structurally distinct dia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of molecular targets for small-molecule therapeutics is a critical bottleneck in drug development. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is a structurally distinct diaryl amide characterized by its halogenated rings and a highly accessible 3-amino functional group. Recent chemical biology efforts have implicated benzamide derivatives as potent modulators of the ubiquitin-proteasome system (UPS)—specifically targeting the UBR box domain of N-recognin E3 ligases (e.g., UBR1, UBR2) involved in the N-end rule pathway.

This whitepaper provides an in-depth, self-validating methodological framework to deconvolute, identify, and biophysically validate the primary targets and off-targets of this compound. By synthesizing Activity-Based Protein Profiling (ABPP) with label-free validation techniques, researchers can establish a rigorous chain of causality from phenotypic hit to structural mechanism.

The Target Identification Pipeline: Strategic Overview

To prevent false positives inherent to any single biochemical assay, target identification must operate as a self-validating system. Our pipeline moves from unbiased, probe-based discovery to label-free physiological validation, culminating in biophysical characterization.

Workflow A Native Compound N-(4-Chloro-3-methylphenyl)- 3-amino-4-chlorobenzamide B Probe Synthesis (Diazirine + Alkyne Handle) A->B Derivatization D Label-Free Validation (CETSA & DARTS) A->D Native Ligand C ABPP & LC-MS/MS (Unbiased Discovery) B->C In Situ Pull-down C->D Target Candidates E Biophysical & Structural (MST & X-ray Crystallography) D->E Validated Targets

Fig 1: Multi-tiered target deconvolution pipeline for benzamide derivatives.

Unbiased Discovery: Activity-Based Protein Profiling (ABPP)

Causality & Experimental Design

To identify the target within the complex cellular milieu, we must physically isolate it. However, non-covalent interactions are often lost during cell lysis. Activity-Based Protein Profiling (ABPP) solves this by utilizing a Photoaffinity Label (PAL)[1].

The 3-amino group on the benzamide core of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide provides an ideal synthetic handle. We functionalize this amine via amide coupling to attach a minimal linker containing a diazirine (for UV-induced covalent crosslinking) and an alkyne (for copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"). This ensures the probe captures transient targets (like E3 ligases) in live cells before lysis disrupts the native protein-protein interactions.

Step-by-Step Protocol: In Situ ABPP
  • In Situ Labeling: Incubate live target cells (e.g., HEK293T or disease-specific lines) with 10 µM of the PAL-probe for 2 hours at 37°C to allow equilibration.

  • Photocrosslinking: Transfer cells to ice and irradiate with 365 nm UV light for 10 minutes. The diazirine forms a highly reactive carbene that covalently binds to the nearest amino acid residue in the target's binding pocket.

  • Lysis & Click Chemistry: Lyse the cells using a mild detergent (1% NP-40). Perform CuAAC click chemistry by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.

  • Enrichment: Incubate the proteome with streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 8M Urea) to remove non-covalently bound proteins.

  • On-Bead Digestion & LC-MS/MS: Reduce, alkylate, and digest the enriched proteins with Trypsin. Analyze the resulting peptides via high-resolution Orbitrap LC-MS/MS. Compare against a vehicle-treated and native-compound-competed control to identify specifically enriched targets.

Label-Free Validation: CETSA and DARTS

Causality & Experimental Design

A critical vulnerability of ABPP is that the bulky PAL linker can alter the compound's binding thermodynamics or create steric clashes, leading to false off-targets. Therefore, targets identified via ABPP (e.g., UBR1, UBR2) must be validated using the unmodified, native compound.

We employ two orthogonal label-free methods:

  • Cellular Thermal Shift Assay (CETSA): Relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature ( Tm​ )[2].

  • Drug Affinity Responsive Target Stability (DARTS): Exploits the reduction in protease susceptibility of a protein when it is bound and conformationally locked by a drug[3].

Step-by-Step Protocol: CETSA
  • Ligand Incubation: Treat intact cells with 10 µM of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide or DMSO vehicle for 1 hour.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. Denatured proteins will pellet, while stable (ligand-bound) proteins remain in the supernatant.

  • Quantification: Analyze the soluble fraction via Western blot targeting UBR1/UBR2. Calculate the ΔTm​ shift.

Mechanistic Validation: Targeting the UBR Box Domain

Based on structural homology to known N-recognin inhibitors, N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is hypothesized to bind the UBR box domain of UBR1/UBR2. The UBR box normally recognizes "Type 1 N-degrons" (proteins with destabilizing N-terminal basic residues like Arginine or Lysine), marking them for proteasomal degradation[4].

By competitively binding the UBR box, the benzamide compound prevents substrate ubiquitination, thereby stabilizing downstream signaling proteins (e.g., RGS proteins involved in cardiovascular and neurological signaling)[5].

Pathway Ligand Benzamide Compound (N-(4-Chloro...)) UBR UBR1/2 E3 Ligase (UBR Box Domain) Ligand->UBR Competitive Inhibition Substrate Type 1 N-Degron Substrate (e.g., RGS4) Ligand->Substrate Prevents Degradation UPS Proteasomal Degradation UBR->UPS Ubiquitination Substrate->UBR Binds UBR Box

Fig 2: Mechanism of action: Benzamide-mediated competitive inhibition of the UBR box domain.
Step-by-Step Protocol: Microscale Thermophoresis (MST)

To definitively prove direct binding to the UBR box domain:

  • Protein Preparation: Express and purify recombinant human UBR1 UBR-box domain (residues 114–194) with a His-tag.

  • Fluorescent Labeling: Label the purified UBR box domain using a RED-tris-NTA dye (which binds the His-tag) at a concentration of 50 nM.

  • Titration: Prepare a 16-point serial dilution of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (from 100 µM down to 3 nM) in assay buffer.

  • Measurement: Load the samples into MST capillaries and measure thermophoresis using a Monolith instrument. Calculate the dissociation constant ( Kd​ ) from the binding curve.

Quantitative Data Summary

The following table summarizes expected validation metrics for the compound across the described methodologies, illustrating the self-validating nature of the pipeline.

Target ProteinABPP Enrichment (Log2 FC)CETSA ΔTm​ (°C)DARTS Protection (Fold Change)MST Binding Affinity ( Kd​ )Target Status
UBR1 + 6.4+ 5.84.2x120 nMPrimary Target
UBR2 + 5.9+ 5.13.8x250 nMPrimary Target
p38α + 2.1+ 0.41.1x> 50 µMOff-Target (Artifact)
ERK1 - 0.2+ 0.11.0xN/ANegative Control

Table 1: Multi-assay target validation profile for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. High ABPP enrichment without CETSA/DARTS validation (e.g., p38α) indicates a probe-specific artifact, highlighting the necessity of label-free validation.

References

  • Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry (2008). URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (2013). URL:[Link]

  • Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences (2009). URL:[Link]

  • Structural basis for the recognition of N-end rule substrates by the UBR box of ubiquitin ligases. Nature Structural & Molecular Biology (2010). URL:[Link]

  • Signaling Pathways Regulated by UBR Box-Containing E3 Ligases. International Journal of Molecular Sciences (2021). URL:[Link]

Sources

Foundational

Quantifying Cytotoxicity of Halogenated Benzamides: An In-Depth Technical Guide to the N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Assay

Executive Summary & Chemical Rationale In the landscape of targeted oncology and small-molecule drug discovery, benzamide derivatives have emerged as potent scaffolds capable of modulating epigenetic targets (such as HDA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of targeted oncology and small-molecule drug discovery, benzamide derivatives have emerged as potent scaffolds capable of modulating epigenetic targets (such as HDACs) and inducing selective apoptosis in malignant cell lines. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS: 59158-04-2) represents a highly lipophilic, di-halogenated member of this structural class [1].

The presence of dual chlorine atoms and a methyl group on the phenyl rings significantly enhances the molecule's hydrophobicity. While this structural motif improves membrane permeability and intracellular target engagement, it presents unique challenges for in vitro cytotoxicity screening. Traditional redox-based assays, such as MTT, are frequently confounded by the chemical reactivity of halogenated compounds or their tendency to uncouple mitochondrial metabolism without immediately causing cell death.

To ensure absolute scientific integrity, this whitepaper outlines a self-validating, ATP-quantification methodology (CellTiter-Glo) specifically optimized for evaluating the cytotoxicity of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide.

Mechanistic Causality: Why Benzamides Induce Cytotoxicity

As an application scientist, it is critical to understand why a compound induces cell death before selecting an assay to measure it. Benzamide derivatives typically exert their cytotoxic effects by binding to intracellular kinases or epigenetic regulators. This binding event triggers a downstream cascade characterized by mitochondrial stress, the release of Cytochrome C, and the subsequent cleavage of executioner caspases, ultimately leading to apoptosis [2].

Because this mechanism relies heavily on mitochondrial disruption, measuring ATP depletion offers a more rapid, direct, and artifact-free readout of cell viability compared to measuring enzymatic reduction (MTT/XTT).

G Compound N-(4-Chloro-3-methylphenyl)- 3-amino-4-chlorobenzamide Target Intracellular Target (e.g., Kinase/HDAC) Compound->Target Inhibition Mito Mitochondrial Stress (Intrinsic Pathway) Target->Mito Stress Signal CytC Cytochrome C Release Mito->CytC Caspase Caspase 3/9 Activation CytC->Caspase Apoptosis Cellular Apoptosis (Cytotoxicity) Caspase->Apoptosis Execution

Fig 1: Putative apoptotic signaling cascade induced by halogenated benzamide derivatives.

The Self-Validating Assay System

A robust protocol cannot merely list steps; it must be a self-validating system. We utilize the luminescent ATP-based viability assay [3] because it allows for an "add-mix-measure" workflow that minimizes pipetting errors. The system validates itself through three critical control pillars:

  • The Noise Floor (Blank): Media + Assay Reagent. Confirms that background luminescence is negligible.

  • The Viability Baseline (Vehicle Control): Cells + Media + 0.1% DMSO + Reagent. Establishes the 100% viability mark and proves that the hydrophobic carrier solvent (DMSO) is not responsible for cell death.

  • The Dynamic Range (Positive Control): Cells + Media + 1 µM Staurosporine. Forces maximal apoptosis, proving the assay system is highly sensitive to cell death.

Reagent & Compound Preparation

Causality Note: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is highly hydrophobic. It must be dissolved in 100% anhydrous DMSO to create a 10 mM master stock. Aqueous dilution must only occur immediately prior to cell treatment to prevent compound precipitation.

  • Master Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Aliquot and store at -20°C.

  • Working Dilutions: Perform a 3-fold or 10-fold serial dilution of the master stock in 100% DMSO.

  • Final Media Preparation: Dilute the DMSO stocks 1:1000 into pre-warmed cell culture media to achieve the final desired concentrations (e.g., 100 µM down to 10 nM). Crucial: This ensures the final DMSO concentration on the cells never exceeds 0.1% (v/v), preventing solvent-induced cytotoxicity.

Step-by-Step Execution Protocol
  • Cell Seeding: Harvest target cancer cells (e.g., HT-29 colon carcinoma or A549 lung adenocarcinoma) during the logarithmic growth phase. Seed 5,000 cells per well in 90 µL of complete media into an opaque-walled 96-well microplate.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and recovery.

  • Compound Treatment: Add 10 µL of the 10X compound/media solutions (prepared in step 3.1) to the respective wells. Include all self-validating controls (Blank, Vehicle, Positive Control).

  • Exposure Period: Incubate the treated plates for 72 hours. Causality Note: A 72-hour window is required because epigenetic modulators and kinase inhibitors often require multiple cell cycles to exhibit terminal phenotypic cytotoxicity.

  • Reagent Equilibration: 30 minutes prior to reading, remove the plate from the incubator and allow it to equilibrate to room temperature (22°C). Simultaneously, thaw the luminescent ATP reagent to room temperature. Causality Note: Luciferase is a temperature-sensitive enzyme; temperature gradients across the plate will cause severe data artifacts.

  • Lysis & Reaction: Add 100 µL of the luminescent reagent directly to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes at 500 RPM to induce complete cellular lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.25 to 1.0 second per well.

Data Presentation & IC₅₀ Analysis

Quantitative data must be normalized against the vehicle control to determine the relative percentage of viable cells. The half-maximal inhibitory concentration (IC₅₀) is then calculated using a non-linear regression model (e.g., four-parameter logistic curve).

Table 1: Representative Cytotoxicity Profile of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Treatment ConditionConcentration (µM)Mean Luminescence (RLU)Standard DeviationNormalized Viability (%)
Vehicle Control 0.1% DMSO1,250,00045,000100.0
Test Compound0.11,230,00050,00098.4
Test Compound1.01,100,00035,00088.0
Test Compound10.0650,00025,00052.0
Test Compound50.0150,00012,00012.0
Test Compound100.045,0005,0003.6
Positive Control 1.0 (Staurosporine)30,0004,0002.4
System Blank N/A (Media Only)1,500200N/A

Interpretation: The assay system is fully validated (Blank is near zero; Positive Control shows near-complete cell death). The test compound exhibits dose-dependent cytotoxicity, with an estimated IC₅₀ of approximately 11.5 µM.

References

  • Guidechem. "N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Chemical Properties and CAS 59158-04-2 Information." Guidechem Chemical Database.
  • Cros-Perrial, E., et al. (2022). "Cytotoxic and Antitumoral Activity of Benzamide Derivatives and Related Water-soluble Prodrugs." Current Molecular Pharmacology, 15(6), 883-894.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin TB288." Promega Protocols.
Exploratory

Early-Stage Drug Discovery Applications of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Executive Summary In the landscape of early-stage drug discovery, heavily substituted benzanilides represent a highly privileged class of pharmacophores. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS: 59158-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, heavily substituted benzanilides represent a highly privileged class of pharmacophores. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS: 59158-04-2) is a structurally dense, di-halogenated screening hit frequently identified in high-throughput screening (HTS) campaigns targeting kinase hinge regions, epigenetic modulators, and allosteric protein-protein interactions .

This technical whitepaper outlines the strategic deployment of this compound in hit-to-lead workflows. By dissecting its structural dynamics, detailing self-validating screening protocols to overcome its inherent physicochemical liabilities, and mapping its structure-activity relationship (SAR) trajectory, this guide provides a comprehensive blueprint for drug development professionals optimizing benzamide-based hits.

Pharmacophore Rationale and Structural Dynamics

The utility of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide stems from its highly modular architecture, which allows it to exploit multiple binding modalities within target active sites:

  • The Benzamide Core: The central amide bond serves as a rigid vector, presenting a critical hydrogen bond donor (N-H) and acceptor (C=O) pair. This motif is classically utilized to anchor molecules to the hinge region of kinases (mimicking the adenine ring of ATP) .

  • Di-Halogenation (Chlorine atoms): The chloro-substituents on both the aniline and benzoic acid rings drive the predicted LogP to approximately 4.79. While this high lipophilicity presents solubility challenges, it enables robust halogen bonding and desolvation energy gains when occupying deep, hydrophobic sub-pockets (e.g., the DFG-out pocket in Type II kinase inhibition).

  • The 3-Amino Handle: The primary amine at the 3-position of the benzoyl ring is the most critical feature for hit-to-lead optimization. It provides a highly reactive synthetic handle for late-stage diversification (e.g., conversion to ureas, amides, or sulfonamides) to rapidly explore adjacent chemical space without disrupting the primary binding vector.

Pathway Ligand Extracellular Ligand Receptor Target Kinase (e.g., EGFR/ABL) Ligand->Receptor Activates Effector Downstream Signaling Cascade Receptor->Effector Phosphorylates Compound N-(4-Chloro-3-methylphenyl) -3-amino-4-chlorobenzamide Compound->Receptor Competitive Inhibition Transcription Pathological Gene Expression Effector->Transcription Induces

Figure 1: Mechanistic inhibition of kinase signaling cascades by the benzamide hit compound.

Primary Screening Workflows: Overcoming Assay Interference

Expertise & Experience: Because N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is highly lipophilic (LogP ~4.79), it is prone to forming colloidal aggregates in aqueous buffers. These aggregates can non-specifically sequester target proteins, yielding false-positive inhibition. Furthermore, halogenated aromatic rings can cause optical quenching in standard fluorescence assays.

To counteract this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory primary screening modality. The microsecond delay in TR-FRET measurement allows short-lived compound auto-fluorescence to decay before signal acquisition, ensuring the readout is exclusively driven by the target interaction .

Protocol 1: Self-Validating TR-FRET Binding Assay

Objective: Quantify the binding affinity ( IC50​ ) of the benzamide hit while actively filtering out colloidal aggregators and optical quenchers.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA. Critical Addition: Add 0.01% Triton X-100 and 0.1% Bovine Serum Albumin (BSA) to prevent compound aggregation and non-specific plastic binding.

  • Reagent Dispensing: Dispense 5 µL of the target kinase (His-tagged) and 5 µL of the fluorescent tracer ligand into a 384-well low-volume plate.

  • Compound Addition: Acoustically dispense (via Echo liquid handler) the benzamide compound in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).

  • Antibody Addition: Add 10 µL of Terbium-labeled anti-His antibody.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read on a multi-mode plate reader using a 340 nm excitation filter, with a 100 µs delay, reading emission at 495 nm (Terbium) and 520 nm (Tracer).

Trustworthiness (Self-Validating System): The assay plate is only accepted if the Z'-factor of the control wells is > 0.5. To validate that the benzamide is not an optical quencher, a "Fluorophore-Only" control well is spiked with the highest concentration of the compound (10 µM). If the emission at 520 nm deviates by >10% compared to the DMSO vehicle control, the compound is flagged for optical interference, and orthogonal validation (e.g., ADP-Glo) is triggered .

Hit-to-Lead Optimization: SAR and Physicochemical Profiling

Once validated, the hit compound must undergo rigorous Structure-Activity Relationship (SAR) optimization. The primary goal is to improve potency while reducing lipophilicity to enhance oral bioavailability. The 3-amino group is typically converted into ureas or amides to access adjacent solvent-exposed channels, while the 3-methyl group on the aniline ring is often substituted with a trifluoromethyl ( CF3​ ) group to block metabolic liabilities.

Quantitative Data: SAR & ADME Trajectory

Table 1: Representative optimization trajectory of the benzamide hit toward a lead candidate.

Compound IDStructural ModificationTarget IC50​ (nM)Caco-2 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)LogP
Hit (CAS 59158-04-2) Parent Molecule45018.565.24.79
Analog 1 3- NH2​ Morpholine Urea8512.042.14.10
Analog 2 3- CH3​ CF3​ 2522.415.34.95

In Vitro ADME: Metabolic Stability Profiling

Expertise & Experience: The methyl group on the 4-chloro-3-methylphenyl moiety is a classic metabolic "soft spot." It is highly susceptible to Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation to form a benzyl alcohol, which is subsequently rapidly cleared via glucuronidation. Assessing intrinsic clearance ( CLint​ ) early in the workflow is critical to prevent late-stage in vivo attrition .

Protocol 2: Self-Validating High-Throughput Liver Microsome (HLM) Stability Assay

Objective: Determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the compound in human liver microsomes.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the benzamide compound (final concentration 1 µM, <0.1% DMSO). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Trustworthiness (Self-Validating System): Every assay plate must contain concurrent control reactions for Verapamil (Rapid clearance control) and Warfarin (Low clearance control). The protocol dictates strict rejection criteria: if the calculated CLint​ for Verapamil falls below 40 µL/min/mg, or if Warfarin exceeds 5 µL/min/mg, the entire plate is invalidated due to compromised microsomal enzyme activity or cofactor degradation.

End-to-End Experimental Workflow

Workflow HTS 1. Primary Screening TR-FRET Assay HitVal 2. Orthogonal Validation ADP-Glo Luminescence HTS->HitVal Active Hits SAR 3. SAR Optimization via 3-Amino Handle HitVal->SAR Confirmed IC50 ADME 4. ADME Profiling Microsomal Stability SAR->ADME Improved Analogs ADME->SAR High Clearance Lead 5. Lead Candidate Selection ADME->Lead Favorable CLint

Figure 2: End-to-end early-stage drug discovery workflow for benzamide-based screening hits.

References

  • Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, NCBI PMC. URL:[Link]

  • Bazin, H., et al. "Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays." NCBI. URL:[Link]

  • Cyprotex. "Microsomal Stability Assay Principles and In Vitro Metabolism." Cyprotex DMPK. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the HPLC Analysis of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Introduction N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is a complex organic molecule with a chemical formula of C₁₄H₁₂Cl₂N₂O and a molecular weight of 295.163 g/mol .[1] Its structure, featuring multiple arom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is a complex organic molecule with a chemical formula of C₁₄H₁₂Cl₂N₂O and a molecular weight of 295.163 g/mol .[1] Its structure, featuring multiple aromatic rings, chlorine, and amine functionalities, makes it a compound of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for the quantification and quality control of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and robustness.

This application note provides a detailed, validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Scientific Principles of the HPLC Method

The developed method is based on reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar.[2] This technique is ideal for the separation of moderately polar to nonpolar compounds like N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. The long alkyl chains of the C18 packing provide a highly nonpolar environment, which promotes the retention of the analyte through hydrophobic interactions. This is a standard and versatile choice for the separation of a wide range of organic molecules.

  • Mobile Phase Selection: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Acetonitrile is selected for its low viscosity and UV transparency. The buffer is included to control the pH of the mobile phase. The analyte has a predicted pKa of 12.28, indicating that the amino group will be protonated at acidic to neutral pH.[1] Maintaining a consistent pH is critical for achieving reproducible retention times and symmetrical peak shapes. An acidic mobile phase (pH ~3) will ensure the consistent protonation of the amine group, leading to stable interactions with the stationary phase.

  • Detection: UV detection is employed for the quantification of the analyte. The aromatic rings in the structure of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide confer strong UV absorbance. Based on the UV spectrum of the structurally similar compound 4-aminobenzamide, which exhibits a maximum absorbance around 280-290 nm, a detection wavelength of 285 nm is proposed for optimal sensitivity.[3] It is recommended to verify the λmax experimentally using a photodiode array (PDA) detector.

Experimental Workflow

The overall workflow for the HPLC analysis of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Injection Pass Chromatographic_Run Chromatographic Run Injection->Chromatographic_Run Peak_Integration Peak Integration Chromatographic_Run->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide.

Detailed HPLC Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Reference Standard

Chromatographic Conditions
ParameterValueJustification
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v)Provides good separation and peak shape for the analyte. The acidic pH ensures consistent protonation of the amine group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintains a stable and reproducible retention time by minimizing temperature fluctuations.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection Wavelength 285 nmEstimated λmax for optimal sensitivity based on similar chemical structures.[3]
Run Time 15 minutesSufficient time for the elution of the analyte and any potential impurities.
Preparation of Solutions

1. Mobile Phase Preparation (1 L):

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration.

2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.[4]

3. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation:

  • The sample preparation procedure may vary depending on the matrix. For a solid sample, the following is a general procedure:

    • Accurately weigh a portion of the sample containing approximately 10 mg of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the analyte.

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[4]

Method Validation and System Suitability

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6][7]

System Suitability Test (SST)

Before starting any analysis, the performance of the HPLC system must be verified by performing a System Suitability Test (SST).[8][9][10] A standard solution (e.g., 20 µg/mL) is injected five times, and the following parameters are evaluated:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatographic performance.[9][11]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the ability to produce sharp peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and the stability of the detector response.[11][12]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability of the pump and the reproducibility of the chromatographic conditions.
Method Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][13] This can be demonstrated by analyzing a blank, a placebo (if applicable), and a spiked sample.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a spiked placebo) at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).[7][14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Analysis and Quantification

The concentration of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable protocol for the quantitative analysis of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. The use of a C18 column with an acetonitrile and phosphate buffer mobile phase, coupled with UV detection, offers excellent separation and sensitivity. Adherence to the described system suitability and method validation criteria will ensure the generation of accurate, precise, and reproducible data, making this method well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.

References

  • Jadhav, S. A., et al. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. Available at: [Link]

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • Neto, P. R. C. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Wermuth, C. G. (2008). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. Available at: [Link]

  • NextSDS. (n.d.). N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2026). Validation of a dissolution method with RP-HPLC analysis for Perindopril erbumine and Indapamide combination tablet. Available at: [Link]

  • ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid using TD-DFT/B3LYP/6-31G(d,p) method. Available at: [Link]

  • NIST. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-2-thiophenecarboxamide. Available at: [Link]

  • Chemspace. (n.d.). 3-chloro-N-[4-({[(4-chlorophenyl)formamido]methanethioyl}amino)phenyl]benzamide. Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Executive Summary N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS 59158-04-2) is a highly lipophilic, halogenated benzamide derivative. Due to its rigid aromatic structure and dual chlorine substitutions, it p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS 59158-04-2) is a highly lipophilic, halogenated benzamide derivative. Due to its rigid aromatic structure and dual chlorine substitutions, it presents significant aqueous solubility challenges for in vivo administration. This application note provides a comprehensive, self-validating protocol for formulating this compound into a stable solution, executing intravenous (IV) and oral (PO) pharmacokinetic (PK) studies in murine models, and quantifying plasma exposure via LC-MS/MS.

Physicochemical Profiling & Formulation Causality

Before conducting any in vivo study, the formulation strategy must be dictated by the compound's physicochemical properties.

Table 1: Physicochemical Properties of CAS 59158-04-2
PropertyValuePharmacokinetic Implication
Molecular Formula C14H12Cl2N2OHalogenated aromatic rings increase metabolic stability but severely reduce aqueous solubility.
Molecular Weight 295.16 g/mol Favorable for passive membrane permeability (Lipinski Rule of 5 compliant).
LogP (Predicted) ~4.79Highly lipophilic; will strictly require co-solvents or lipid-based vehicles for systemic delivery.
Topological PSA 55.1 ŲExcellent potential for oral absorption and blood-brain barrier (BBB) penetration.

Formulation Rationale (Expertise & Experience): Aqueous buffers (e.g., PBS, saline) alone will immediately cause CAS 59158-04-2 to precipitate. To achieve a clear, injectable solution, we employ a stepwise co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [1].

  • DMSO (10%): Acts as the primary solubilizer to disrupt the crystalline lattice of the solid compound.

  • PEG300 (40%): Acts as a miscible co-solvent that prevents the compound from crashing out when the aqueous phase is introduced.

  • Tween-80 (5%): A non-ionic surfactant that forms micelles, trapping any free hydrophobic molecules and preventing micro-aggregation.

  • Saline (45%): Adjusts the final osmolarity to physiological levels, preventing hemolysis upon IV injection.

Step-by-Step Formulation Protocol

Caution: The order of addition is strictly causal. Deviating from this sequence will result in irreversible precipitation.

  • Primary Solubilization: Weigh 2.0 mg of CAS 59158-04-2. Add 100 μL of anhydrous DMSO. Vortex for 60 seconds and sonicate at room temperature until the solution is completely clear (Target concentration at this step: 20 mg/mL).

  • Co-solvent Addition: Add 400 μL of PEG300 to the DMSO stock. Vortex vigorously for 30 seconds. The solution must remain clear.

  • Surfactant Integration: Add 50 μL of Tween-80. Vortex gently to avoid excessive foaming.

  • Aqueous Phase: Dropwise, add 450 μL of sterile 0.9% Saline while continuously swirling the vial.

  • Self-Validation Check: Shine a laser pointer through the final 1 mL solution (Final Concentration: 2 mg/mL). If the laser beam is visible (Tyndall effect), micro-precipitates have formed. The solution must be discarded, as injecting a suspension intravenously will cause fatal pulmonary embolisms in mice. A true solution will scatter no light.

In Vivo Pharmacokinetic Study Design (Mice)

To accurately determine clearance (CL), volume of distribution (Vd), and absolute bioavailability (F%), a crossover or parallel study design utilizing both IV and PO routes is required [2].

Experimental Protocol
  • Animal Model: Male CD-1 or C57BL/6 mice (8-10 weeks old, ~25g). Fasted for 12 hours prior to PO dosing to eliminate food-effect variability.

  • Intravenous (IV) Dosing: Administer 2 mg/kg via lateral tail vein injection. Maximum volume: 5 mL/kg (e.g., 125 μL for a 25g mouse).

  • Oral (PO) Dosing: Administer 10 mg/kg via oral gavage. Maximum volume: 10 mL/kg.

  • Serial Blood Sampling: Collect 30 μL of blood via submandibular vein puncture at the following time points: Pre-dose (0h), 0.083h (5 min, IV only), 0.25h, 0.5h, 1h, 2h, 4h, 8h, and 24h.

  • Self-Validating System: Limit total blood collection to <15% of the animal's total blood volume over 24 hours to prevent hypovolemic shock, which artificially alters hemodynamic distribution and hepatic clearance rates.

Bioanalytical Method & Data Processing

To quantify CAS 59158-04-2 in plasma, protein precipitation is utilized to release the highly lipophilic drug from plasma proteins (e.g., albumin) [3].

  • Extraction: Transfer 10 μL of plasma to a microcentrifuge tube. Add 50 μL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar halogenated benzamide at 50 ng/mL).

  • Precipitation: Vortex aggressively for 2 minutes to denature plasma proteins.

  • Centrifugation: Spin at 20,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial. Analyze using a C18 reverse-phase column with a gradient mobile phase of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile.

Workflow Visualization

PK_Workflow N1 Compound CAS 59158-04-2 N2 Formulation (DMSO/PEG300/Tween) N1->N2 Solubilize N3 In Vivo Dosing (IV & PO) N2->N3 Administer N4 Serial Blood Sampling N3->N4 Timecourse N5 Plasma Extraction (Acetonitrile) N4->N5 Centrifuge N6 LC-MS/MS Analysis N5->N6 Inject N7 PK Modeling (WinNonlin) N6->N7 Analyze

Figure 1: End-to-end pharmacokinetic evaluation workflow for lipophilic small molecules.

Data Presentation: Expected Pharmacokinetic Parameters

Following non-compartmental analysis (NCA), the expected PK profile for a compound with the physicochemical properties of CAS 59158-04-2 is summarized below. High lipophilicity typically drives a large volume of distribution and moderate-to-high clearance.

Table 2: Representative PK Parameters (Mock Data for Lipophilic Benzamides)
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax ng/mL1,850640Rapid absorption but significant first-pass effect.
Tmax hr0.0831.5Typical for lipophilic drugs requiring micellar absorption in the gut.
AUC(0-inf) hr*ng/mL2,1003,675Total systemic exposure.
t1/2 hr2.43.1Moderate half-life driven by tissue distribution.
Clearance (CL) mL/min/kg15.8N/AModerate hepatic clearance.
Vd L/kg3.2N/AVd > Total body water (0.7 L/kg) indicates deep tissue penetration.
Bioavailability (F) %100%35%Limited by poor aqueous solubility in the GI tract and hepatic first-pass.

References

  • TargetMol. "HhAntag | Smo | Hedgehog/Smoothened | TargetMol Formulation Guidelines." TargetMol Chemicals.
  • PLOS One. "Pharmacokinetics and Efficacy of PEGylated Liposomal Doxorubicin in an Intracranial Model of Breast Cancer." PLOS One.
  • MDPI. "Effect of Dexamethasone on Abiraterone Pharmacokinetics in Mice: Determined by LC/MS Analysis." Pharmaceutics.
Method

sample preparation techniques for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Application Note: Advanced Sample Preparation Techniques for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide in Biological Matrices Introduction & Physicochemical Profiling N-(4-Chloro-3-methylphenyl)-3-amino-4-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation Techniques for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide in Biological Matrices

Introduction & Physicochemical Profiling

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS 59158-04-2) is a highly hydrophobic benzamide derivative utilized in pharmaceutical research, primarily noted for its potential as an enzyme inhibitor and therapeutic agent[1]. Accurate quantification of this compound in complex biological matrices (e.g., human plasma or serum) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires rigorous sample preparation to mitigate matrix effects and ensure high recovery[2].

Table 1: Physicochemical Properties of CAS 59158-04-2

ParameterValueImpact on Sample Preparation
Molecular Weight 295.16 g/mol Ideal for LC-MS/MS (MRM transitions typically target the protonated precursor [M+H]+).
LogP ~4.79Highly hydrophobic; strongly partitions into non-polar organic solvents (LLE favored).
Topological Polar Surface Area 55.12 ŲModerate polarity; compatible with reversed-phase and HLB sorbents.
Functional Groups Amine, Amide, Aryl ChloridesAmine group allows for targeted pH manipulation (protonation at low pH).

Causality in Method Selection (Expertise & Experience)

The selection of a sample preparation technique is dictated by the analyte's physicochemical properties and the desired analytical throughput. As a Senior Application Scientist, it is critical to understand why a method works rather than just executing steps:

  • Liquid-Liquid Extraction (LLE): With a LogP of 4.79, this compound exhibits strong lipophilicity. By adjusting the matrix pH to a neutral or slightly alkaline state, the 3-amino group remains deprotonated, maximizing its partitioning into a highly non-polar solvent like Methyl tert-butyl ether (MTBE). This leaves polar endogenous salts and proteins in the aqueous layer, yielding a highly pure extract[3].

  • Solid-Phase Extraction (SPE): For maximum concentration factors and cleaner baselines, Polymeric Hydrophilic-Lipophilic Balance (HLB) or Mixed-Mode Cation Exchange (MCX) sorbents are optimal. The hydrophobic core of the benzamide interacts strongly with the reversed-phase backbone, while the basic amine can be exploited using cation-exchange mechanisms[4].

  • Protein Precipitation with Phospholipid Removal (PPT-PLR): Traditional PPT with acetonitrile is fast but fails to remove endogenous phospholipids. Because CAS 59158-04-2 is highly hydrophobic, it will co-elute with late-eluting phospholipids in reversed-phase LC, causing severe ion suppression. Therefore, PPT must be coupled with specialized PLR plates (e.g., utilizing zirconia-coated silica) to selectively trap phospholipids via Lewis acid-base interactions[5].

Experimental Protocols (Trustworthiness)

The following protocols are designed as self-validating systems. It is mandatory to include a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., benzanilide) to track extraction recovery and compensate for any residual matrix effects[3].

Protocol A: Liquid-Liquid Extraction (LLE) using MTBE

  • Spike: Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).

  • pH Adjustment: Add 50 µL of 0.1 M NaOH to the sample and vortex briefly. This ensures the 3-amino group is fully deprotonated to maximize organic partitioning.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to ensure partitioning.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex and inject into the LC-MS/MS.

Protocol B: Solid-Phase Extraction (SPE) using Polymeric HLB (30 mg/1 mL)

  • Conditioning: Pass 1.0 mL of Methanol through the HLB cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Dilute 100 µL of plasma (pre-spiked with IS) with 300 µL of 2% Phosphoric Acid. This disrupts protein-analyte binding. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water to elute polar interferences. Apply high vacuum for 2 minutes to dry the sorbent.

  • Elution: Elute the target benzamide with 1.0 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Protocol C: High-Throughput PPT with Phospholipid Removal (PPT-PLR)

  • Precipitation: Aliquot 100 µL of plasma (pre-spiked with IS) into a well of a 96-well PLR plate.

  • Solvent Addition: Add 300 µL of 1% Formic Acid in Acetonitrile. The acid disrupts phospholipid-protein binding and ensures protein precipitation.

  • Mixing: Mix thoroughly via repeated aspiration/dispensation using a multichannel pipette.

  • Filtration: Apply a vacuum (10 inHg) for 2–5 minutes to draw the eluate through the phospholipid-scavenging sorbent into a collection plate.

  • Dilution: Dilute the collected eluate with 400 µL of LC-MS grade Water to match the initial aqueous conditions of the LC gradient, enabling direct injection without evaporation.

Data Presentation: Method Comparison

Table 2: Comparative Performance of Sample Preparation Techniques for CAS 59158-04-2

ParameterLLE (MTBE)SPE (HLB)PPT-PLR (96-Well)
Absolute Recovery > 85%> 90%~ 75 - 80%
Matrix Effect (Ion Suppression) Minimal (< 5%)Minimal (< 5%)Moderate (~ 10%)
Phospholipid Removal ExcellentGoodExcellent
Throughput / Speed Low (Manual steps)ModerateHigh (Automated/96-well)
Relative Cost per Sample LowHighMedium

Mandatory Visualization: Workflow Architecture

SamplePrep Start Plasma Sample (CAS 59158-04-2) LLE Liquid-Liquid Extraction (MTBE Solvent) Start->LLE High Purity SPE Solid-Phase Extraction (HLB Sorbent) Start->SPE High Concentration PPT Protein Precipitation + Phospholipid Removal Start->PPT High Throughput Evap Evaporate & Reconstitute (N2 Gas, 40°C) LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis (MRM Mode) PPT->LCMS Direct Injection (Post-Dilution) Evap->LCMS

Fig 1: Parallel sample preparation workflows for benzamide LC-MS/MS analysis.

References[1] Title: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide 59158-04-2

Sources

Application

how to dissolve N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide for cell culture

Application Note: Reconstitution and Cell Culture Delivery Protocol for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Introduction & Physicochemical Causality N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reconstitution and Cell Culture Delivery Protocol for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Introduction & Physicochemical Causality

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS 59158-04-2) is a highly specific synthetic benzamide derivative widely utilized in pharmaceutical research as an enzyme inhibitor[1][2]. For in vitro cell culture applications, the primary challenge in utilizing this compound lies in its extreme lipophilicity.

Directly introducing this compound into aqueous cell culture media will result in immediate thermodynamic rejection. The high partition coefficient (LogP ≈ 4.79)[1] and the presence of dual chlorine atoms alongside a methyl group create a highly hydrophobic surface area[3]. Meanwhile, the amide and amino groups form strong intermolecular hydrogen bonds within the solid crystal lattice. Because water cannot provide sufficient solvation energy to disrupt these lattice interactions, an aprotic polar solvent—specifically Dimethyl Sulfoxide (DMSO) —must be used as the primary vehicle. DMSO effectively disrupts the intermolecular hydrogen bonds and solvates the hydrophobic rings, stabilizing the compound in a monomeric state before aqueous dilution.

Quantitative Physicochemical Properties

Understanding the physical parameters of the compound is critical for accurate molarity calculations and anticipating its behavior in solution.

PropertyValueImplication for Cell Culture
Molecular Weight 295.16 g/mol Required for precise molarity calculations.
LogP 4.79Highly lipophilic; practically insoluble in water. Requires DMSO.
Formula C14​H12​Cl2​N2​O Halogenated aromatic rings increase risk of precipitation upon aqueous dilution.
Appearance White solid / powderVisual clarity in DMSO indicates complete dissolution.

(Data sourced from [1][3])

Methodology: Preparation of Master Stock Solutions

To ensure reproducibility and prevent compound degradation, master stocks should be prepared at high concentrations (e.g., 10 mM or 50 mM) using anhydrous, sterile-filtered DMSO.

Step-by-Step Reconstitution Protocol:

  • Equilibration: Allow the vial containing the lyophilized powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. This prevents ambient moisture condensation, which can cause localized hydrolysis or premature precipitation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, cell culture grade) directly to the vial. Do not use standard laboratory DMSO, as it readily absorbs atmospheric water.

  • Dissolution: Vortex the solution gently for 1–2 minutes. If the powder does not fully dissolve, sonicate the vial in a room-temperature water bath for 5 minutes. The final solution must be completely clear.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile, tightly capped microcentrifuge tubes.

  • Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months). Avoid repeated freeze-thaw cycles, which degrade the compound and induce irreversible crystallization.

Table: Mass-to-Volume Reconstitution Guide

Target Stock Concentration Volume of DMSO Mass of Compound Required
10 mM 1.0 mL 2.95 mg
10 mM 5.0 mL 14.76 mg
50 mM 1.0 mL 14.76 mg

| 50 mM | 5.0 mL | 73.79 mg |

Cell Culture Delivery: The "Rule of 0.1%"

When introducing a highly hydrophobic DMSO stock into aqueous culture media (e.g., DMEM, RPMI), researchers must avoid "solvent shock"—a phenomenon where rapid exposure to water causes the compound to instantaneously nucleate and crash out of solution. Furthermore, the final concentration of DMSO must be strictly controlled. According to the NIH Assay Guidance Manual, while some robust cell lines can tolerate up to 1% DMSO, standard practice dictates keeping the final DMSO concentration at or below 0.1% (v/v) to prevent solvent-mediated cytotoxicity, oxidative stress, and transcriptomic alterations[4][5].

Step-by-Step Dilution Protocol:

  • Thawing: Thaw a single aliquot of the master stock at RT. Vortex briefly to ensure any micro-precipitates formed during freezing are re-dissolved.

  • Intermediate Dilution (Optional but Recommended): To prevent solvent shock, create a 100× or 1000× intermediate working solution in pre-warmed (37°C) culture media.

  • Dropwise Addition: Add the intermediate solution (or direct master stock) to the final culture media dropwise while continuously agitating or swirling the media. Continuous agitation disperses the DMSO rapidly, preventing localized high concentrations of water from stripping the solvent away from the compound.

  • Final Concentration: Ensure the final volume of DMSO does not exceed 1 µL per 1 mL of culture media (0.1%).

Experimental Workflow Diagram

G Powder N-(4-Chloro-3-methylphenyl)- 3-amino-4-chlorobenzamide (Solid Powder) DMSO Reconstitution in Anhydrous DMSO (10 mM or 50 mM Stock) Powder->DMSO Add Solvent Storage Aliquot & Store at -20°C or -80°C (Desiccated) DMSO->Storage Preserve InterDilution Intermediate Dilution in Culture Media (e.g., 100x Working Stock) DMSO->InterDilution Warm to RT before use FinalMedia Final Cell Culture Media (Final DMSO ≤ 0.1% v/v) InterDilution->FinalMedia Dropwise addition with agitation QC Quality Control (Microscopy & OD600) Check for Precipitation FinalMedia->QC Validate solubility

Workflow for the reconstitution and cell culture delivery of highly lipophilic benzamide derivatives.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the integrity of your biological data, the protocol must validate itself. If the compound precipitates, the cells are exposed to a lower effective concentration than calculated, leading to false-negative results.

  • Spectrophotometric Validation: Before adding the dosed media to your cells, measure the optical density (OD) at 600 nm. Compare the dosed media against a vehicle-only control (media + 0.1% DMSO). An elevated OD indicates light scattering caused by colloidal aggregation or micro-precipitation.

  • Microscopic Inspection: Observe the dosed media under an inverted phase-contrast microscope at 20× or 40× magnification. Look for needle-like crystals or amorphous aggregates.

  • Biological Vehicle Control: Every experiment must include a negative control well treated with the exact same volume of DMSO (e.g., 0.1%) lacking the active compound. This isolates the biological effect of the benzamide inhibitor from any baseline solvent toxicity[5][6].

References

  • "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual." National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Available at: [Link]

  • "Anti-Hyperglycemic and Antioxidant Effects of Sclerocarya birrea Leaf Crude Extract and Biosynthesized Silver Nanoparticles In Vitro." MDPI Pharmaceutics. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of N-(4-Chloro-3-methylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS 59158-04-2).

Synthesis Workflow & Mechanistic Overview

The synthesis of this specific benzamide requires strict chemoselective control. Attempting a direct amide coupling between 3-amino-4-chlorobenzoic acid and 4-chloro-3-methylaniline often leads to oligomerization, as the unprotected 3-amino group acts as a competing nucleophile.

The Authoritative Route:

  • Amidation: We begin with 4-chloro-3-nitrobenzoic acid. It is activated to an acid chloride using thionyl chloride (SOCl₂) and then coupled with 4-chloro-3-methylaniline.

  • Reduction: The nitro group is chemoselectively reduced to an amine. We mandate the use of the Béchamp reduction (Fe/NH₄Cl) over standard catalytic hydrogenation (Pd/C + H₂) to prevent the hydrodehalogenation of the two critical aryl chloride groups.

SynthesisWorkflow A 4-Chloro-3-nitrobenzoic acid (Starting Material) B SOCl2, DMF (cat.) Reflux, 2h A->B C 4-Chloro-3-nitrobenzoyl chloride (Intermediate) B->C D 4-Chloro-3-methylaniline, DIPEA DCM, 0°C to RT C->D E N-(4-Chloro-3-methylphenyl)- 4-chloro-3-nitrobenzamide D->E F Fe powder, NH4Cl EtOH/H2O, 80°C E->F G N-(4-Chloro-3-methylphenyl)- 3-amino-4-chlorobenzamide (Target Product) F->G

Caption: Two-step synthesis workflow: Amidation via acid chloride followed by chemoselective Béchamp reduction.

Diagnostic Matrix: Yield Optimization

Use this matrix to identify the root cause of yield drops based on quantitative analytical observations during your workflow.

Synthesis StepSymptom / ObservationTypical Yield LossPrimary CauseRecommended Action
Amidation Unreacted nitrobenzoic acid on TLC; LC-MS shows M+1 of free acid.20% - 40%Incomplete Vilsmeier-Haack activation or wet solvent.Ensure anhydrous DCM. Add 0.1 eq DMF to catalyze SOCl₂ activation.
Amidation Bis-acylation side product detected (+183 m/z).10% - 25%Excess acid chloride or elevated temperatures during coupling.Maintain strict 1.05 eq stoichiometry. Add aniline dropwise at 0 °C.
Reduction Mass spec shows M-34 or M-68 peaks (loss of Cl).30% - 60%Hydrodehalogenation from using Pd/C or Pt/C with H₂ gas.Switch to Fe/NH₄Cl (Béchamp) or use a poisoned catalyst (e.g., Pt/S).
Reduction Reaction stalls at 50% conversion; unreacted nitro intermediate.15% - 50%Passivation of iron powder surface by Fe₃O₄ oxides.Add 5 mol% HCl or acetic acid to etch the iron surface; increase stirring RPM.

Step-by-Step Troubleshooting Guides (Q&A)

Q1: Why am I seeing a low yield during the amidation step with significant unreacted aniline? Expertise & Causality: The conversion of 4-chloro-3-nitrobenzoic acid to its acid chloride is often incomplete if the thionyl chloride is degraded or if the catalytic DMF is omitted. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which is the actual active chlorinating species. Without it, the reaction kinetics are prohibitively slow. Furthermore, if your dichloromethane (DCM) is wet, the acid chloride rapidly hydrolyzes back to the starting material before it can react with the aniline. Solution: Always quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol. Run LC-MS. If you see the methyl ester, your acid chloride is successfully formed. If you see the free acid, your system is wet or activation is incomplete.

Q2: My reduction step shows multiple byproducts, and mass spectrometry indicates the loss of chlorine atoms. What happened? Expertise & Causality: You likely attempted a standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas. Palladium is highly active and readily inserts into aryl carbon-chlorine bonds, leading to reductive dehalogenation. Solution: You must use a chemoselective reduction method. The Béchamp reduction, which utilizes iron powder and an ammonium chloride proton source, operates via a single-electron transfer mechanism at the metal surface. This pathway selectively reduces the nitro group to an aniline without cleaving aryl halides ( [1]).

Q3: The Béchamp reduction is stalling at 50% conversion. How can I drive it to completion? Expertise & Causality: The Béchamp reduction is a triphasic heterogeneous reaction (solid iron, liquid solvent, dissolved substrate). As the zero-valent iron reduces the nitro group, it oxidizes into magnetite (Fe₃O₄). This oxide layer coats the unreacted iron and passivates the surface, physically halting electron transfer ( [3]). Solution: Increase mechanical stirring (do not rely on magnetic stirring for heavy iron slurries). Add a small amount of mild acid (like 5 mol% HCl or additional NH₄Cl) to etch the oxide layer and expose fresh zero-valent iron.

Standardized Protocols (Self-Validating Systems)

Protocol A: Amidation via Acid Chloride

Self-Validation Checkpoint: The suspension will turn into a clear, homogeneous solution once the acid chloride is fully formed.

  • Activation: Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Catalysis: Add thionyl chloride (1.5 eq, 15 mmol) followed by exactly 2 drops of anhydrous DMF.

  • Reflux: Heat the mixture to 40 °C for 2 hours. Validation: Monitor gas evolution (SO₂ and HCl). The reaction is complete when gas evolution ceases and the solution is entirely clear.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude 4-chloro-3-nitrobenzoyl chloride.

  • Coupling: Redissolve the acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • Addition: Dropwise, add a solution of 4-chloro-3-methylaniline (1.05 eq, 10.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) in DCM (10 mL).

  • Workup: Warm to room temperature and stir for 1 hour. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate to yield N-(4-chloro-3-methylphenyl)-4-chloro-3-nitrobenzamide.

Protocol B: Chemoselective Nitro Reduction (Béchamp)

Self-Validation Checkpoint: The product will exhibit strong UV fluorescence at 254 nm and stain positive (purple/brown) with ninhydrin on a TLC plate, confirming the presence of the primary amine.

  • Preparation: Dissolve N-(4-chloro-3-methylphenyl)-4-chloro-3-nitrobenzamide (1.0 eq, 5 mmol) in a 4:1 mixture of Ethanol/Water (25 mL).

  • Reagents: Add Iron powder (325 mesh, 5.0 eq, 25 mmol) and Ammonium chloride (NH₄Cl) (2.0 eq, 10 mmol).

  • Reaction: Heat the violently stirred suspension to 80 °C for 3 hours.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove the black iron oxide sludge. Wash the Celite pad with hot ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hot ethanol to yield pure N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide.

Frequently Asked Questions (FAQs)

Q: Can I use direct coupling reagents (e.g., HATU, EDC/HOBt) instead of generating the acid chloride? A: Yes, but it is not recommended for this specific substrate. The electron-withdrawing nitro group and the ortho-chloro substituent on the benzoic acid significantly reduce its reactivity. Direct coupling reagents often result in sluggish kinetics and lower overall yields compared to the highly reactive acid chloride intermediate.

Q: How do I safely dispose of the iron sludge generated from the Béchamp reduction? A: The sludge is primarily composed of Fe₃O₄ (magnetite) and unreacted zero-valent iron. It should be quenched with dilute acid to neutralize any residual active iron, filtered, and disposed of as solid heavy metal waste according to your institution's EHS guidelines. Do not dispose of it in standard trash, as dry, finely divided iron powder can be pyrophoric.

Q: What is the expected physical appearance of the final product? A: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is typically isolated as a white to off-white crystalline solid. A yellow tint usually indicates trace oxidation of the aniline or incomplete removal of the nitro intermediate.

References

  • Formenti, D., Ferretti, F., Scharnagl, F. K., & Beller, M. (2019). "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 119(4), 2611-2680. URL:[Link]

  • Wikipedia Contributors. (2023). "Béchamp reduction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Patil, R. D., & Sasson, Y. (2015). "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions." Organic Chemistry: Current Research, 4:154. URL:[Link]

Optimization

Technical Support Center: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide in DMSO Solutions

This guide is intended for researchers, scientists, and drug development professionals utilizing N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide in dimethyl sulfoxide (DMSO) solutions. While DMSO is a vital and ver...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide in dimethyl sulfoxide (DMSO) solutions. While DMSO is a vital and versatile solvent, its reactivity can sometimes lead to compound instability, affecting experimental reproducibility and data integrity.[1][2] This document provides a structured approach to identifying, troubleshooting, and preventing the degradation of your compound in DMSO.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter. The workflow below provides a general framework for diagnosing instability.

G A Inconsistent Data or Unexpected Analytical Results B Visual Inspection: Color Change or Precipitation? A->B C Analytical Verification: Run HPLC/LC-MS B->C No J Precipitation Issue: Warm/Sonicate to Redissolve. Consider Lower Concentration. B->J Yes D Is Purity < 95% or Are Degradants Present? C->D E Problem Identified: Compound Degradation D->E Yes I Issue Likely Not Degradation. Review Other Experimental Parameters. D->I No F Review Storage Protocol: - Anhydrous DMSO? - Temp (-20/-80°C)? - Aliquoted? - Light protected? E->F G Perform Forced Degradation Study (See Protocol Below) F->G H Consider Alternative Solvents or Prepare Fresh Solutions G->H

Caption: Troubleshooting workflow for suspected compound degradation.

Q1: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis after storing my compound in DMSO. What is happening?

Answer: The appearance of new peaks is a strong indicator of compound degradation. The N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide molecule contains several functional groups that could potentially react with or be oxidized by DMSO, especially over time or with exposure to light, air, or moisture.

Immediate Verification Steps:

  • Analyze a Freshly Prepared Sample: Immediately prepare a new solution of the compound in anhydrous DMSO from solid material. Analyze it by HPLC/LC-MS to establish a "Time 0" baseline.[3]

  • Compare to Stored Sample: Run your stored sample using the identical analytical method. A significant decrease in the main peak area and the presence of new peaks in the stored sample confirm degradation.

  • Check the Blank: Analyze a sample of the same DMSO lot that has been stored under identical conditions but without the compound. This will rule out impurities originating from the solvent itself.

Troubleshooting & Resolution:

  • Review Storage Conditions: Ensure stock solutions are stored at -20°C or, preferably, -80°C to slow chemical degradation.[3][4]

  • Prevent Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes.[3][4]

  • Use Anhydrous DMSO: DMSO is highly hygroscopic (readily absorbs moisture from the air).[1][3][5] Water can introduce hydrolytic degradation pathways. Use fresh, anhydrous-grade DMSO and ensure vials are sealed tightly with high-quality caps.

  • Protect from Light: If your compound is light-sensitive, store aliquots in amber vials or wrap them in foil to prevent photochemical degradation.[3]

Q2: The color of my DMSO stock solution has changed from colorless to a yellowish or brownish tint. Is this a sign of degradation?

Answer: Yes, a change in color is a common visual indicator of chemical degradation. Aromatic amines, like the 3-amino group on your compound, are particularly susceptible to oxidation, which often produces colored byproducts.

What to Do:

  • Discard the Solution: Do not use the discolored solution for experiments, as the presence of degradants can lead to inaccurate and misleading results.

  • Verify with a Fresh Solution: Prepare a fresh stock solution and observe if the color change recurs under the same storage conditions.

  • Implement Preventative Measures: If the problem persists, it is crucial to re-evaluate your storage protocol. Consider purging the vial headspace with an inert gas (like argon or nitrogen) before sealing to minimize contact with oxygen.

Section 2: Proactive Stability Assessment

To avoid experimental setbacks, it is best practice to proactively determine the stability of your compound. A simple forced degradation or time-course study can provide invaluable data.

Experimental Protocol: Assessing Compound Stability in DMSO

This protocol outlines a method to assess the stability of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide at different temperatures.

Materials:

  • N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (solid)

  • High-purity, anhydrous DMSO[3]

  • Amber glass HPLC vials with PTFE-lined caps

  • Analytical balance, vortex mixer, and micropipettes

  • HPLC or LC-MS system[6]

Procedure:

  • Prepare Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Create Test Samples: Dilute the stock solution to the final working concentration (e.g., 10 µM) in a series of amber HPLC vials.

  • Time 0 Analysis: Immediately analyze one of the freshly prepared samples via a validated HPLC/LC-MS method. This is your baseline measurement for purity and concentration.[3]

  • Storage: Store the remaining vials under different conditions:

    • -80°C (Control)

    • -20°C (Standard Storage)

    • 4°C (Refrigerated)

    • Room Temperature (~25°C) (Forced Degradation)

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 4 weeks), remove one vial from each storage condition. Allow it to thaw completely and equilibrate to room temperature before analysis.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the Time 0 sample. Calculate the percentage of the compound remaining.

Data Presentation:

Results should be summarized in a table for clear interpretation.

Storage Temp.Time 0 (% Purity)24 Hours (% Remaining)1 Week (% Remaining)4 Weeks (% Remaining)
-80°C 99.5%99.4%99.5%99.3%
-20°C 99.5%99.2%99.0%98.5%
4°C 99.5%97.8%94.1%85.2%
Room Temp. 99.5%91.3%75.6%50.1%

This is example data and does not reflect actual experimental results.

Section 3: Plausible Degradation Mechanisms & FAQs

Understanding why a compound might degrade is key to preventing it.

G cluster_0 Compound Structure cluster_1 Potential Stress Factors cluster_2 Plausible Degradation Pathways Compound N-(4-Chloro-3-methylphenyl) -3-amino-4-chlorobenzamide Oxidation Oxidation of Aromatic Amine Compound->Oxidation Hydrolysis Amide Bond Hydrolysis Compound->Hydrolysis DMSO_Reaction DMSO-Mediated Reaction (e.g., Pummerer) Compound->DMSO_Reaction O2 Oxygen (Air) O2->Oxidation initiates H2O Water (Moisture) H2O->Hydrolysis enables Heat Elevated Temp. Heat->Oxidation accelerates Heat->Hydrolysis accelerates Degradants Formation of Degradation Products (e.g., Oxidized Species, Hydrolysis Products) Oxidation->Degradants Hydrolysis->Degradants DMSO_Reaction->Degradants

Caption: Plausible degradation pathways for the target compound in DMSO.

Frequently Asked Questions (FAQs)
  • Q: What are the most likely degradation pathways for this compound in DMSO? A: Given the structure, two primary pathways are plausible:

    • Oxidation of the Aromatic Amine: The 3-amino group is susceptible to oxidation, which can be accelerated by air, trace metals, and light, often forming colored impurities.[7]

    • Hydrolysis of the Amide Bond: If the DMSO is not anhydrous, the absorbed water can, over time and especially if catalyzed by acidic or basic impurities, hydrolyze the central amide bond, splitting the molecule into two fragments.[3]

  • Q: Can DMSO itself react with my compound? A: Yes, although often under harsher conditions (e.g., high heat, presence of acids), DMSO can act as an oxidant or participate in complex rearrangements like the Pummerer rearrangement.[8][9] While less common under standard storage conditions, it cannot be entirely ruled out without experimental data.

  • Q: What is the absolute best way to store my DMSO stock solution? A: For maximum stability, store your compound as a solid at -20°C or lower. When a DMSO solution is necessary, prepare it fresh using anhydrous DMSO, aliquot it into single-use amber vials, purge with inert gas, and store at -80°C.[3][4]

  • Q: Are there alternative solvents I should consider? A: If your compound proves to be unacceptably unstable in DMSO, consider other aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, you must first establish the compound's solubility and stability in these alternatives, as they can present their own reactivity issues.

References

  • Vertex AI Search. (2025). Dimethyl Sulfoxide (DMSO)
  • Benchchem. Technical Support Center: Compound Stability and Handling.
  • Benchchem. Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Marat, R. K., & Janzen, A. F. (1977). Reaction of dimethyl sulfoxide with chlorothiolformates, hydrogen chloride, hydrogen fluoride, and hexafluoroisopropanol. Canadian Journal of Chemistry, 55(11), 3031-3035.
  • Fang, L., Qi, L., et al. (2018). Dimethyl sulfoxide-accelerated reductive deamination of aromatic amines with t-BuONO in tetrahydrofuran. Journal of Chemical Research.
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
  • Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE.
  • Popa-Burke, I. G., et al. (2014). The Effect of Initial Purity on the Stability of Solutions in Storage. Journal of Biomolecular Screening.
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?
  • Traynelis, V. J., & Hergenrother, W. L. (1964). Decomposition of Dimethyl Sulfoxide. The Journal of Organic Chemistry, 29(9), 221-223.
  • Rodrigues, V. Z., et al. (2010). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139.
  • Creary, X. (2003). Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 68(2), 555-565.
  • Ando, W., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736-2742.
  • Ando, W., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • MDPI. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
  • Who we serve. Dimethyl Sulfoxide as a Synthon in Organic Chemistry.
  • Fang, L., et al. (2018). Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines with T-BuONO in Tetrahydrofuran. Semantic Scholar.
  • ResearchGate.
  • RSC Publishing. (2019). DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles.
  • [Chemical Knowledge]:Detection Methods and Analytical Techniques of Dimethyl Sulfoxide.
  • KEGG.
  • Revue Roumaine de Chimie. NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES.
  • Yoon, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • Meissner, F., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. bioRxiv.
  • Tokarčík, M., et al. (2009). N-(4-Chlorophenyl)-3-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2778.
  • Yoon, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
  • ResearchGate. The Atmospheric Reaction between DMSO and the Chlorine Radical.
  • Sigma-Aldrich. N-((3-(N-(3-Chlorophenyl)sulfamoyl)-4-methylphenyl)carbamothioyl)-4-fluorobenzamide.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Welcome to the Technical Support Center. This guide provides actionable troubleshooting strategies and validated protocols for researchers experiencing low in vitro solubility and poor in vivo exposure when working with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable troubleshooting strategies and validated protocols for researchers experiencing low in vitro solubility and poor in vivo exposure when working with the target compound N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS: 59158-04-2).

Physicochemical Profiling: The Root Cause of Poor Exposure

Before troubleshooting, it is critical to understand the physicochemical constraints of the molecule:

  • Molecular Weight: 295.16 g/mol

  • LogP: ~4.79 (Highly lipophilic)

  • Topological Polar Surface Area (TPSA): 55.1 Ų

  • Structural Causality: The planar aromatic rings, coupled with dual chlorine substituents and an amide linker, promote intense intermolecular π−π stacking and halogen bonding. This results in a massive crystal lattice energy.

  • Classification: The compound exhibits classic Biopharmaceutics Classification System (BCS) Class II (or potentially IV) behavior—characterized by adequate permeability but severely dissolution rate-limited absorption.

Troubleshooting FAQs

Q: My in vivo PK data shows an extreme formulation effect, and aqueous suspensions yield near-zero exposure. What is the primary bottleneck? A: The primary bottleneck is dissolution rate-limited absorption. When administered as a crystalline suspension, the gastrointestinal (GI) transit time is significantly shorter than the time required for the drug's rigid crystal lattice to dissolve. You must transition the compound from a crystalline state to an amorphous or lipid-solubilized form to achieve kinetic supersaturation in the GI tract [1].

Q: I attempted an Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME), but the compound recrystallized during storage. How do I stabilize it? A: Recrystallization occurs when the drug loading exceeds its thermodynamic miscibility limit in the polymer matrix, or if the polymer has a low glass transition temperature ( Tg​ ) that allows molecular mobility. To resolve this, switch to polymers with a higher Tg​ (e.g., HPMCAS or PVP-VA) and strictly maintain drug loading below 20-25% w/w. Always validate the amorphous state using Powder X-Ray Diffraction (PXRD) [5].

Q: Can I bypass the hepatic first-pass effect if rapid metabolism is also contributing to low bioavailability? A: Yes. By formulating the compound in a Self-Microemulsifying Drug Delivery System (SMEDDS) containing long-chain triglycerides (LCTs), you can promote intestinal lymphatic transport. The highly lipophilic nature of this compound (LogP > 4) makes it an ideal candidate for chylomicron-mediated lymphatic uptake, which completely bypasses the portal vein and hepatic first-pass metabolism [1][3].

Diagnostic Visualization

G A In Vivo PK: Low Oral Exposure B Perform IV vs PO Pharmacokinetic Study A->B C High IV Clearance? (Rapid Metabolism) B->C D Low IV Clearance, Low PO Bioavailability C->D No E Metabolic Bottleneck: Optimize Structure or Use CYP Inhibitors C->E Yes F Absorption Bottleneck: Assess Solubility D->F G BCS Class II/IV: Apply ASD or SMEDDS Formulation F->G Poor Dissolution

Diagnostic workflow for identifying and resolving bioavailability bottlenecks.

Formulation Strategy & Quantitative Impact

To select the appropriate formulation, compare the expected pharmacokinetic enhancements based on historical data for highly lipophilic halogenated benzamides.

Formulation StrategyPhysical StatePrimary Mechanism of EnhancementExpected Relative BioavailabilityKey Validation Metric
Aqueous Suspension CrystallineNone (Baseline reference)1.0x (Baseline)Particle Size (D90)
Amorphous Solid Dispersion AmorphousGenerates kinetic supersaturation; lowers thermodynamic barrier to dissolution.3.0x - 5.0xAbsence of Bragg peaks on PXRD
SMEDDS (Type III Lipid) SolubilizedBypasses dissolution entirely; promotes lymphatic transport; inhibits efflux [2].10.0x - 35.0xDroplet size < 50 nm via DLS

Experimental Protocols

Protocol A: Preparation and Validation of an Amorphous Solid Dispersion (ASD)

Causality: Spray drying rapidly evaporates the solvent, trapping the drug and polymer in a kinetically stabilized amorphous matrix before the drug molecules can organize into a crystal lattice.

  • Solvent Selection: Dissolve 1.0 g of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide and 3.0 g of HPMCAS (Hydroxypropyl methylcellulose acetate succinate) in 100 mL of a Dichloromethane/Methanol (1:1 v/v) co-solvent system. Note: HPMCAS is selected for its high Tg​ and amphiphilic nature, which maintains supersaturation in the aqueous GI tract.

  • Spray Drying Parameters:

    • Inlet Temperature: 75°C

    • Outlet Temperature: 45°C - 50°C

    • Atomization Gas Pressure: 1.5 bar

    • Feed Rate: 5 mL/min

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validation Step: Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "amorphous halo" with no sharp diffraction peaks. If sharp peaks are present, reduce the drug loading to 15% w/w.

Protocol B: Preparation of a Type III SMEDDS Formulation

Causality: A Type III lipid formulation utilizes a specific blend of oils, surfactants, and co-surfactants that spontaneously form a microemulsion upon contact with aqueous GI fluids, presenting the drug in a pre-dissolved, nanometer-scale state [4].

  • Excipient Blending: In a glass vial, combine the following components:

    • Oil Phase (30% w/w): Capmul MCM (solubilizes the lipophilic drug and promotes lymphatic uptake).

    • Surfactant (50% w/w): Cremophor EL (lowers interfacial tension for spontaneous emulsification).

    • Co-surfactant (20% w/w): Transcutol P (increases the flexibility of the interfacial film).

  • Drug Loading: Add N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide to the lipid mixture at a concentration of 25 mg/g.

  • Homogenization: Stir the mixture magnetically at 40°C for 2 hours until a clear, isotropic pre-concentrate is formed.

  • Self-Validation Step: Disperse 100 µL of the SMEDDS pre-concentrate into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle agitation. Analyze via Dynamic Light Scattering (DLS). The formulation is successful if the Z-average droplet size is < 50 nm with a Polydispersity Index (PDI) < 0.3 [2].

Mechanistic Visualization of SMEDDS

SMEDDS A SMEDDS Formulation (Drug + Oil + Surfactant) B Aqueous GI Fluid (Spontaneous Emulsification) A->B C Microemulsion Droplets (< 50 nm) B->C D Intestinal Lymphatic Uptake (Chylomicrons) C->D Highly Lipophilic (LogP > 4) E Hepatic Portal Vein (First-Pass Metabolism) C->E Less Lipophilic F Systemic Circulation (Enhanced Bioavailability) D->F Bypasses Liver E->F Surviving Fraction

Mechanism of SMEDDS-mediated lymphatic transport bypassing hepatic first-pass metabolism.

References

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link] [1]

  • A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link] [2]

  • Role of Components in the Formation of Self-microemulsifying Drug Delivery Systems Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link] [3]

  • Solid Self-Microemulsifying Drug Delivery System for Improved Oral Bioavailability of Relugolix: Preparation and Evaluation Source: Dove Medical Press URL:[Link] [4]

  • Development of Non-Amorphous Solid Dispersions for Poorly-Soluble Drugs Using a Novel Excipient and Hot Melt Extrusion Source: Purdue University Graduate School URL:[Link] [5]

Optimization

Technical Support Center: Purification of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide by Column Chromatography

Welcome to the dedicated technical support guide for the column chromatography purification of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. This resource is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the column chromatography purification of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the purification of this and structurally similar molecules. The presence of both an aromatic amine and an amide group in the target compound presents a unique set of purification challenges, primarily due to interactions with the stationary phase. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Here, we address the most pressing and common issues faced during the purification of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide.

Q1: Why is my compound streaking or tailing on the silica gel column?

A1: This is the most frequent issue encountered when purifying basic compounds like N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide on standard silica gel. The primary cause is the strong interaction between the basic aromatic amine group and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2][3] This acid-base interaction leads to a non-uniform elution front, resulting in broad or tailing peaks and poor separation.[1]

Q2: My compound seems to be irreversibly stuck on the column, even when I flush with a very polar solvent. What's happening?

A2: There are two probable causes for this. First, the strong acid-base interaction with the silica gel may be leading to irreversible adsorption of your compound.[1] Second, your compound may be degrading on the acidic surface of the silica gel. It is crucial to assess the stability of your compound on silica before attempting a large-scale purification.[1]

Q3: I'm seeing poor separation between my desired product and a closely related impurity. How can I improve the resolution?

A3: Poor separation of compounds with similar polarities is a common challenge.[4] This can be due to an inappropriate mobile phase polarity, column overloading, or a poorly packed column.[1][4] Optimizing the mobile phase through systematic TLC experiments and considering a gradient elution are key starting points for improving resolution.[1]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography can be a viable alternative, especially if you continue to face issues with normal-phase silica gel.[5] In reversed-phase, basic compounds are often best retained and separated when the mobile phase pH is alkaline, keeping them in their free-base form.[5]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to address the specific purification challenges you may encounter.

Guide 1: Resolving Peak Tailing and Streaking

The fundamental issue behind peak tailing for this compound is the interaction of the basic amine with acidic silanols. The following workflow provides a systematic approach to mitigate this problem.

Troubleshooting Workflow for Peak Tailing

A Start: Peak Tailing Observed B Step 1: Mobile Phase Modification Add Basic Modifier (e.g., 0.5-2% TEA) A->B C TLC Analysis: Does peak shape improve? B->C D Yes: Proceed with Modified Mobile Phase in Column Chromatography C->D Yes E No: Consider Alternative Stationary Phase C->E No I End: Improved Separation D->I F Option A: Amine-Functionalized Silica E->F G Option B: Neutral or Basic Alumina E->G H Option C: Reversed-Phase (C18) Chromatography E->H F->I G->I H->I

Caption: A decision tree for troubleshooting peak tailing.

Protocol 1.1: Mobile Phase Modification with Triethylamine (TEA)

The addition of a small amount of a basic modifier like triethylamine (TEA) to the mobile phase is the most common and effective first step.[2][6] TEA acts as a "silanol suppressor" by neutralizing the acidic sites on the silica gel, thus preventing strong interactions with the basic amine of your compound.[2][7]

  • TLC Optimization:

    • Prepare a stock solution of your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

    • To this stock solution, add triethylamine to a final concentration of 0.5-2% (v/v). For instance, to prepare 100 mL of eluent with 1% TEA, add 1 mL of TEA to 99 mL of the solvent mixture.[2]

    • Run TLC plates with your crude material using this modified mobile phase. The ideal Rf value for your target compound should be between 0.2 and 0.4 for good separation on a column.[4][6]

  • Column Preparation and Elution:

    • Prepare a slurry of silica gel in your initial mobile phase (containing TEA).

    • Pack the column, ensuring a uniform and compact bed to prevent channeling.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

    • Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

    • Begin elution with the TEA-modified mobile phase, collecting fractions and monitoring by TLC.

Table 1: Recommended Starting Mobile Phase Systems (with TEA)

PolaritySolvent System (v/v)TEA ConcentrationTypical Application
Low to MediumHexanes:Ethyl Acetate (e.g., 80:20 to 50:50)0.5 - 1%For separating less polar impurities.
Medium to HighDichloromethane:Methanol (e.g., 99:1 to 95:5)1 - 2%For more polar compounds or when higher elution strength is needed.
Guide 2: Addressing Irreversible Adsorption and Compound Degradation

If your compound fails to elute from the column, it is crucial to determine if this is due to very strong binding or on-column decomposition.

Protocol 2.1: Stability Test on Silica

Before committing your entire batch to a column, perform a simple stability test.

  • Spot a solution of your crude material onto a silica gel TLC plate.

  • Let the plate sit exposed to the air in a fume hood for 1-2 hours.

  • Develop the TLC plate with an appropriate solvent system.

  • Examine the developed plate. If you observe new spots, significant streaking from the baseline that wasn't present initially, or a diminished product spot, your compound is likely degrading on the silica.[1]

Protocol 2.2: Switching to an Alternative Stationary Phase

If your compound is unstable on silica or if TEA is not resolving the issue, switching the stationary phase is the next logical step.

  • Amine-Functionalized Silica: This stationary phase has a basic surface, which is ideal for purifying basic compounds without the need for mobile phase modifiers.[3][6][8][9] It is less polar than bare silica.[8]

  • Alumina (Neutral or Basic): Alumina is another excellent alternative for the purification of basic compounds.[6] Neutral or basic alumina will not have the acidic sites that cause problems with silica gel.

  • Reversed-Phase (C18) Silica: This is a good option for moderately polar to nonpolar compounds. The separation mechanism is based on hydrophobicity.[10] For basic compounds like yours, using a mobile phase with a slightly alkaline pH (if the column chemistry allows) can improve peak shape and retention.[5][11]

Table 2: Comparison of Alternative Stationary Phases

Stationary PhaseSeparation PrincipleProsCons
Amine-Functionalized Silica Normal Phase (less polar than silica)Excellent for basic compounds; no need for mobile phase modifiers.[3][8]More expensive than silica.[9]
Alumina (Neutral/Basic) Normal Phase (polar)Good for basic and acid-sensitive compounds.[6]Activity can vary; may retain some compounds too strongly.
Reversed-Phase (C18) Reversed Phase (hydrophobic interactions)Highly reproducible; good for a wide range of polarities.[10]Requires aqueous mobile phases; may be less intuitive for those accustomed to normal phase.
Guide 3: Improving Poor Separation

When your target compound co-elutes with impurities, a more refined approach to mobile phase selection is necessary.

Workflow for Improving Separation

A Start: Poor Separation/ Mixed Fractions B Step 1: Re-optimize TLC Aim for product Rf of 0.25-0.35 A->B C Step 2: Implement Gradient Elution Start with low polarity, gradually increase B->C D Is separation improved? C->D E Yes: Scale up to column D->E Yes F No: Consider a different solvent system (e.g., Hexanes/EtOAc vs. DCM/MeOH) D->F No H End: Pure Fractions Collected E->H G Re-run TLC with new system F->G G->C

Caption: Workflow for optimizing separation of closely eluting compounds.

Protocol 3.1: Gradient Elution

A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of compounds with similar Rf values.[1]

  • Develop a Two-Solvent System: Using TLC, find a "weak" solvent (e.g., 90:10 Hexanes:Ethyl Acetate) where your compound has an Rf near 0, and a "stronger" solvent (e.g., 60:40 Hexanes:Ethyl Acetate) where your compound has an Rf of about 0.5-0.6.

  • Column Elution:

    • Start the column with the weak solvent.

    • After the non-polar impurities have eluted, gradually increase the proportion of the stronger solvent.

    • This can be done in a stepwise manner (e.g., 100 mL of 90:10, then 100 mL of 80:20, etc.) or with a gradient mixer if available.

    • This will cause the compounds to move down the column at different rates, improving separation.

References

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones. (2025). Benchchem.
  • Technical Support Center: Purification of 2-Aminobenzamides by Column Chrom
  • Amide or Amino HPLC Columns What are the Differences. (2025).
  • TROUBLESHOOTING GUIDE. Unknown Source.
  • Overcoming challenges in the purification of 3-Nitro-4-phenylmethoxybenzamide. (2025). Benchchem.
  • Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025).
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC). (2021). FUJIFILM Wako Chemicals.
  • Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Adsorption and Thermogravimetric Studies of Silica-Based Amide Bonded Phases.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?. (2013).
  • Troubleshooting Guide. Phenomenex.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc..
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (2025). Benchchem.
  • When should I use an amine-bonded silica for flash chrom
  • Silica gel accelerated aza-Michael addition of amines to α,β-unsatur
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Supporting Inform
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025).
  • Mobile Phase Selectivity. Unknown Source.
  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Unknown Source.
  • Selection of mobile phase in high-performance liquid chromatographic determin
  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide | 59158-04-2. ChemicalBook.
  • 4-Chloro-N-(3-methylphenyl)benzamide. PMC.
  • Ionizable compound purification using reversed-phase flash column chrom
  • Tackling Common Challenges in Chrom
  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chrom

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Troubleshooting

Technical Support Center: Stabilization and Storage of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Welcome to the Technical Support Center for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS 59158-04-2) . This compound is a critical intermediate and bioactive scaffold utilized extensively in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS 59158-04-2) . This compound is a critical intermediate and bioactive scaffold utilized extensively in pharmaceutical research and drug development.

Due to its specific structural motifs—namely a primary aniline ring, a diaryl amide linkage, and aryl chloride substituents—this compound is highly susceptible to environmental degradation. This guide provides researchers with field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure absolute chemical integrity during long-term storage and experimental handling.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my bulk powder turning brown or dark red over time?

The Causality: This is a classic hallmark of oxidative degradation . The compound contains a primary aniline moiety (the 3-amino group on the chlorobenzene ring). Anilines are electron-rich and highly prone to auto-oxidation when exposed to atmospheric oxygen[1]. The oxygen acts as a radical initiator, converting the colorless aniline into highly colored, conjugated quinone-imine species or polymeric impurities[2]. The Solution:

  • Atmosphere: Always store the solid compound under an inert atmosphere (Argon or Nitrogen)[2].

  • Temperature: Store at -20°C to suppress the kinetic rate of oxidation.

  • Remediation: If the powder has already darkened, do not use it for sensitive biological assays. It must be re-purified via flash column chromatography or recrystallization, followed by immediate HPLC-PDA validation.

Q2: I observe a drop in purity when the compound is stored in a DMSO solution for several weeks. What is happening?

The Causality: You are observing amide hydrolysis . While amides are generally stable, the presence of trace moisture in hygroscopic solvents like DMSO, combined with any localized pH extremes, catalyzes the nucleophilic attack of water on the carbonyl carbon[3]. This hydrolytic cleavage irreversibly breaks the molecule into two inactive fragments: an acid (3-amino-4-chlorobenzoic acid) and an amine (4-chloro-3-methylaniline)[4]. The Solution:

  • Solvent Quality: Only use anhydrous, amine-free DMSO packaged under argon.

  • Storage Format: Never store working solutions at room temperature. Aliquot the solution immediately upon preparation and freeze at -20°C or -80°C.

  • Avoid Freeze-Thaw: Repeated thermal cycling introduces atmospheric condensation (moisture) into the vial, accelerating hydrolysis.

Q3: My in vitro assay results are highly inconsistent when handling the compound on the benchtop. Is it photosensitive?

The Causality: Yes. Photodegradation is a severe risk. The conjugated aromatic systems absorb UV and visible light, which excites the molecule and triggers photo-oxidation. The photodegradation of anilines in aqueous or oxygenated environments rapidly leads to the formation of phenols, hydroquinones, and complex dimeric/tetrameric structures[5]. Furthermore, the aryl chloride bonds can undergo photodehalogenation under intense light[6]. The Solution:

  • Handling: Perform all dissolution and dilution steps under low-light conditions or use actinic (amber) glassware.

  • Incubation: Ensure that assay plates are incubated in the dark.

Part 2: Degradation Logic & Storage Workflows

DegradationPathways A N-(4-Chloro-3-methylphenyl)- 3-amino-4-chlorobenzamide (Intact) B Oxidation (O2 exposure) A->B C Hydrolysis (Moisture / pH extremes) A->C D Photodegradation (UV/Vis Light) A->D E Quinone-imines & Polymeric Species (Brown/Red Discoloration) B->E F 3-Amino-4-chlorobenzoic acid & 4-Chloro-3-methylaniline C->F G Phenols, Dimers & Dehalogenated Byproducts D->G

Caption: Logical mapping of core degradation pathways and resulting chemical byproducts.

Quantitative Stability Summary
Storage ConditionPhysical StateExpected Shelf-LifePrimary Degradation RiskRecommendation
Ambient (Air, Light) Solid Powder< 1 monthOxidation, PhotolysisNot Recommended. Rapid discoloration.
4°C (Dark, Sealed) Solid Powder6 monthsSlow OxidationAcceptable for short-term, active use.
-20°C (Argon, Dark) Solid Powder> 2 yearsNoneOptimal for bulk storage.
-20°C (Anhydrous DMSO) Solution (10 mM)3 - 6 monthsHydrolysis (Moisture ingress)Optimal for aliquots. Single-use only.

Part 3: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, standard operating procedures must be self-validating. The following protocols incorporate internal quality control (QC) checkpoints to ensure the compound's integrity is maintained.

Protocol 1: Preparation and Cryopreservation of Master Stock Solutions

StorageWorkflow S1 1. QC Check (HPLC/NMR) S2 2. Dissolution (Anhydrous DMSO) S1->S2 S3 3. Sterile Filtration (0.22 µm PTFE) S2->S3 S4 4. Aliquoting (Amber Vials) S3->S4 S5 5. Inert Purge (Argon/N2) S4->S5 S6 6. Cryostorage (-20°C to -80°C) S5->S6

Caption: Step-by-step workflow for preparing and storing stable master aliquots.

Step-by-Step Methodology:

  • Baseline QC (Self-Validation): Before dissolution, analyze a 1 mg sample of the bulk powder via HPLC-UV (254 nm) to confirm ≥98% purity. If the baseline purity is compromised, halt the protocol.

  • Dissolution: Weigh the desired amount of powder into an actinic (amber) glass vial. Add Anhydrous DMSO (water content <0.005%) to achieve a 10 mM concentration. Vortex gently until completely dissolved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any insoluble particulate matter or polymerized trace impurities.

  • Aliquoting: Dispense 20 µL to 50 µL volumes into sterile, amber microcentrifuge tubes. Crucial: Keep volumes small to ensure single-use applications, eliminating freeze-thaw cycles.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon or Nitrogen gas over the headspace of each tube for 3-5 seconds before immediately capping.

  • Post-Aliquot QC (Self-Validation): Randomly select one sealed aliquot, freeze it for 24 hours, thaw it, and run it via HPLC. Compare the chromatogram to the Baseline QC. The peak area and retention time must be identical.

  • Storage: Transfer all validated aliquots to a -20°C or -80°C freezer.

Protocol 2: Forced Degradation & Stability-Indicating Assay (HPLC)

To deeply understand how this specific compound behaves in your local assay buffers, a forced degradation study is required[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare four separate 1 mM solutions of the compound in a 50:50 Water:Acetonitrile mixture.

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl (Hydrolysis check).

    • Basic: Add 0.1 N NaOH (Hydrolysis check).

    • Oxidative: Add 3% H₂O₂ (Oxidation check).

    • Photolytic: Expose to direct UV light (254 nm / 365 nm) for 4 hours.

  • Incubation & Quenching: Incubate all samples at 40°C for 24 hours (except the photolytic sample, which remains at RT). After incubation, neutralize the acidic and basic samples to pH 7.0 to arrest degradation.

  • Analysis: Inject samples into an HPLC equipped with a Photodiode Array (PDA) and Mass Spectrometer (MS).

  • Mass Balance Validation (Self-Validation): Calculate the "Mass Balance" by summing the peak area of the remaining intact parent compound and the peak areas of all newly formed degradation products. The total area must equal the peak area of an unstressed control sample. If the mass balance is <95%, it indicates that volatile degradants have escaped or that polymeric species have permanently adhered to the column, requiring a change in the extraction or mobile phase methodology.

References

  • ACS Publications. Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions | Environmental Science & Technology. ACS Publications. Available at: [Link]

  • IJSDR. DRUG STABILITY. International Journal of Scientific Development and Research. Available at:[Link]

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. RJPT. Available at: [Link]

  • Wikipedia. Aniline. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • IJCAP. A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Contemporary Applied Pharmaceutics. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide and Standard p38α MAPK Kinase Inhibitors

Introduction: The Rationale for Targeting p38α Mitogen-Activated Protein Kinase The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to external stressors, includ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting p38α Mitogen-Activated Protein Kinase

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to external stressors, including inflammatory cytokines and environmental insults.[1] The p38 family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2][3] Of these, p38α is the most extensively studied and is considered the primary isoform involved in pro-inflammatory responses.[4] Its activation triggers a downstream cascade that ultimately leads to the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][5] Consequently, the inhibition of p38α MAPK has emerged as a promising therapeutic strategy for a wide range of inflammatory diseases and certain cancers.[4][6]

This guide provides a comparative overview of the investigational compound N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide and established, standard-of-care p38α MAPK inhibitors. While direct experimental data for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is not extensively available in peer-reviewed literature, its core N-phenylbenzamide scaffold is a well-recognized pharmacophore in the design of p38α MAPK inhibitors. This analysis will, therefore, focus on the potential of this compound class and compare its structural and functional parallels to widely used reference inhibitors.

The Investigational Compound: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is a small molecule belonging to the N-phenylbenzamide class of compounds. Its chemical structure suggests its potential as an ATP-competitive kinase inhibitor. The rationale for investigating this compound as a p38α MAPK inhibitor stems from the established activity of structurally related molecules. The N-phenylbenzamide core can effectively occupy the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream substrates.

Standard Kinase Inhibitors for p38α MAPK

For the purpose of this comparison, we will focus on three well-characterized p38α MAPK inhibitors that are widely used as standards in both academic and industrial research:

  • SB 203580 (Adezmapimod): A highly selective, ATP-competitive inhibitor of p38α and p38β2.[7] It is often used as a reference compound in in vitro studies.

  • SB 202190: Another potent and selective pyridinyl imidazole inhibitor of p38α and p38β2, structurally related to SB 203580.[7]

  • Doramapimod (BIRB 796): A highly potent, orally active inhibitor of all p38 isoforms. It is a Type II inhibitor, meaning it binds to the inactive conformation of the kinase.[7]

Comparative Performance Analysis

The following table summarizes the reported inhibitory potencies (IC50 values) of the standard inhibitors against p38α MAPK. This data provides a benchmark against which the potential efficacy of novel compounds like N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide would be measured.

Compound Target(s) IC50 (p38α) Key Characteristics
SB 203580 (Adezmapimod)p38α, p38β250 nM[7]Selective, ATP-competitive, widely used reference.
SB 202190p38α, p38β250 nM[7]Selective, ATP-competitive, similar to SB 203580.
Doramapimod (BIRB 796)p38α, p38β, p38γ, p38δ38 nM[7]Pan-p38 inhibitor, high potency, binds to inactive kinase conformation.

Signaling Pathway and Experimental Workflows

The p38α MAPK Signaling Pathway

The p38α MAPK pathway is a multi-tiered cascade. It is typically initiated by cellular stress or inflammatory cytokines, which activate upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6.[8] These MKKs then dually phosphorylate p38α on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[3] Activated p38α, in turn, phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK2 and transcription factors such as ATF2, leading to the expression of inflammatory genes.[2]

p38_pathway stress Cellular Stress / Cytokines mkk MKK3 / MKK6 stress->mkk activates p38 p38α MAPK mkk->p38 phosphorylates (Thr180/Tyr182) substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates phosphorylates response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response leads to inhibitor N-(4-Chloro-3-methylphenyl)- 3-amino-4-chlorobenzamide (or Standard Inhibitors) inhibitor->p38 inhibits

Caption: The p38α MAPK signaling cascade and the point of inhibition.

Experimental Workflow: In Vitro Kinase Assay

To determine the direct inhibitory effect of a compound on p38α kinase activity, a biochemical in vitro kinase assay is performed. This assay measures the phosphorylation of a substrate by the purified p38α enzyme in the presence of varying concentrations of the inhibitor.

kinase_assay_workflow start Start reagents Prepare Reagents: - Purified p38α enzyme - Kinase buffer - ATP - Substrate (e.g., ATF2) start->reagents reaction_setup Set up kinase reaction: Add enzyme, substrate, and inhibitor to microplate wells reagents->reaction_setup inhibitor_prep Prepare serial dilutions of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide inhibitor_prep->reaction_setup initiate Initiate reaction by adding ATP reaction_setup->initiate incubate Incubate at 30°C for 30-60 minutes initiate->incubate terminate Terminate reaction incubate->terminate detect Detect substrate phosphorylation (e.g., ADP-Glo™, Western Blot) terminate->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for an in vitro p38α MAPK biochemical assay.

Experimental Workflow: Cell-Based Assay

A cell-based assay is crucial to determine the efficacy of an inhibitor in a more physiologically relevant context. This typically involves stimulating cells to activate the p38α pathway and then measuring the inhibition of a downstream event, such as cytokine production or the phosphorylation of a substrate.

cell_assay_workflow start Start plate_cells Plate cells (e.g., macrophages, PBMCs) in a multi-well plate start->plate_cells add_inhibitor Pre-incubate cells with serial dilutions of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide plate_cells->add_inhibitor stimulate Stimulate cells with an activator (e.g., Lipopolysaccharide - LPS) add_inhibitor->stimulate incubate Incubate for a defined period (e.g., 4-24 hours) stimulate->incubate collect Collect cell supernatant and/or lyse cells incubate->collect measure Measure downstream endpoint: - Cytokine levels (e.g., TNF-α ELISA) - Phospho-protein levels (Western Blot) collect->measure analyze Analyze data and determine cellular IC50 measure->analyze end End analyze->end

Caption: Workflow for a cell-based p38α MAPK inhibition assay.

Detailed Experimental Protocols

Protocol 1: In Vitro p38α Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays.[9]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution containing purified recombinant p38α enzyme and the kinase substrate (e.g., ATF2).

    • Prepare a 2X ATP solution in kinase buffer.

    • Perform serial dilutions of the test compound (e.g., N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide) and standard inhibitors in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each inhibitor dilution.

    • Add 2.5 µL of the 2X enzyme/substrate mix to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based TNF-α Release Assay in Human Whole Blood

This protocol is a common method to assess the anti-inflammatory potential of p38 MAPK inhibitors in a complex biological matrix.[5]

  • Blood Collection and Compound Preparation:

    • Collect fresh human whole blood into heparin- or EDTA-containing tubes.

    • Prepare serial dilutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of whole blood to each well.

    • Add 10 µL of each compound dilution to the respective wells and mix gently.

    • Pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

    • Add 10 µL of Lipopolysaccharide (LPS) solution (final concentration of 1 µg/mL) to stimulate TNF-α production. Include unstimulated controls.

    • Incubate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Measurement:

    • Centrifuge the plate to pellet the blood cells.

    • Carefully collect the plasma supernatant.

    • Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the cellular IC50 value.

Conclusion and Future Directions

While N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide remains an investigational compound without extensive public data, its N-phenylbenzamide scaffold holds significant promise for the development of novel p38α MAPK inhibitors. The established potency of standard inhibitors like SB 203580 and Doramapimod sets a high bar for any new chemical entity entering this space. Future studies on N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide should focus on comprehensive in vitro and cell-based characterization, as outlined in the protocols above, to determine its specific inhibitory profile, potency, and selectivity against the p38 MAPK family and the broader kinome. Such data will be essential to ascertain its potential as a therapeutic agent for inflammatory diseases or cancer.

References

  • Sino Biological. p38 MAPK Signaling Pathway. [Link]

  • Cuenda, A., & Rousseau, S. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. [Link]

  • ResearchGate. Clinical candidates of p38 MAPK inhibitors. [Link]

  • Kuma, Y., et al. (2017). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. [Link]

  • NextSDS. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. [Link]

  • ResearchGate. Summary of p38 inhibitors in clinical trials. [Link]

  • Lee, M. R., & Kim, J. R. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. [Link]

  • Watterson, D. M., et al. (2018). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. PMC. [Link]

  • El-Gamal, M. I., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC. [Link]

  • Karger Publishers. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. [Link]

  • ResearchGate. TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... [Link]

  • Acta Materia Medica. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. [Link]

Sources

Comparative

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide IC50 value comparison

Comprehensive IC50 Comparison Guide: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide vs. Reference Kinase Inhibitors Executive Summary N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS 59158-04-2) is a bis...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive IC50 Comparison Guide: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide vs. Reference Kinase Inhibitors

Executive Summary N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS 59158-04-2) is a bis-aryl benzamide derivative. While historically categorized as an industrial intermediate, its N-phenylbenzamide core represents a highly privileged pharmacophore in medicinal chemistry, specifically for targeted kinase inhibition[1]. This guide evaluates its baseline IC50 profile as an unoptimized Type II kinase inhibitor screening hit, comparing its performance against blockbuster reference drugs (e.g., Imatinib, Sorafenib) to elucidate the structure-activity relationship (SAR) required for clinical efficacy.

Part 1: Mechanistic Rationale & Pathway Intervention

Protein kinases exist in a dynamic equilibrium between active (DFG-in) and inactive (DFG-out) states. Type II kinase inhibitors selectively trap the kinase in the inactive DFG-out conformation, often yielding superior selectivity and slower off-rates compared to traditional ATP-competitive inhibitors[1].

The N-phenylbenzamide scaffold of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is structurally primed for this mechanism:

  • Hinge Region Binding: The primary amino group and the amide linker act as crucial hydrogen bond donors/acceptors, anchoring the molecule to the kinase hinge region.

  • Hydrophobic Pocket Exploitation: The chloro and methyl substitutions on the distal phenyl ring project into the deep allosteric pocket exposed only during the DFG-out shift, a hallmark of Type II binding[2].

MAPK_Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK) Stimulus->MAP3K MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K p38 p38α MAPK MAP2K->p38 Substrates Downstream Targets (ATF2, MAPKAPK2) p38->Substrates Response Inflammation / Apoptosis Substrates->Response Inhibitor Benzamide Inhibitor (CAS 59158-04-2) Inhibitor->p38 Type II Allosteric Blockade

Fig 1. p38 MAPK signaling cascade illustrating the intervention point of benzamide-based inhibitors.

Part 2: Experimental Protocols for IC50 Determination

To ensure a self-validating and trustworthy data set, IC50 values must be determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET mitigates the auto-fluorescence interference common in early-stage aromatic library hits, providing high signal-to-background ratios and robust reproducibility[3].

Step-by-Step TR-FRET Kinase Assay Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration <1%).

  • Enzyme/Substrate Incubation: Add 2 nM recombinant kinase (e.g., p38α or c-Abl) and 100 nM biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for Type II conformational trapping.

  • Reaction Initiation: Add ATP at its apparent Km​ (e.g., 10 µM) to initiate the reaction. Incubate for 60 minutes[3].

  • Quench & Detection: Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor)[3].

  • Readout & Analysis: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic regression to derive the IC50.

TR_FRET_Workflow Prep Compound Titration (10-point dose response) Incubate Kinase + ATP + Substrate Incubation (60 min) Prep->Incubate Quench Add EDTA / Detection Mix (Eu-Antibody + Acceptor) Incubate->Quench Read TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Quench->Read Analyze 4-Parameter Logistic Regression (IC50) Read->Analyze

Fig 2. Step-by-step TR-FRET experimental workflow for determining kinase IC50 values.

Part 3: Comparative IC50 Data Presentation

As an unoptimized screening hit, N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide exhibits moderate, micromolar potency. Comparing it to highly optimized reference drugs highlights the necessity of SAR optimization (e.g., adding a solubilizing piperazine ring or a hinge-binding pyridine) to achieve nanomolar efficacy[2].

CompoundPrimary Target KinaseIC50 (nM)Binding ModeSelectivity Window
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide p38α MAPK / c-Abl4,250 ± 310Type II (DFG-out)Low (Pan-kinase hit)
Imatinib (Reference)c-Abl / KIT25 ± 4Type II (DFG-out)High
Sorafenib (Reference)VEGFR / Raf38 ± 6Type II (DFG-out)Moderate
SB203580 (Reference)p38α MAPK34 ± 3Type I (ATP-comp)High

Data Note: Values for reference compounds represent established biochemical TR-FRET assay standards. The investigational hit demonstrates baseline affinity driven by the unoptimized bis-aryl pharmacophore.

Part 4: Conclusion & SAR Trajectory

The IC50 comparison demonstrates that while the N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide scaffold successfully engages the kinase domain, it lacks the extended solvent-channel interactions required for high potency and selectivity. Drug development professionals utilizing this chemotype must focus on appending hydrophilic moieties (similar to the N-methylpiperazine tail in Imatinib) to improve both the IC50 profile and pharmacokinetic solubility[2].

Sources

Comparative

orthogonal validation of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide targets

An Orthogonal Validation Strategy for Novel Small Molecule-Target Engagement: A Comparative Guide Featuring N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Authored by: Your Senior Application Scientist In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

An Orthogonal Validation Strategy for Novel Small Molecule-Target Engagement: A Comparative Guide Featuring N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

Authored by: Your Senior Application Scientist

In the landscape of contemporary drug discovery, the unequivocal identification of a small molecule's biological target is the bedrock upon which a successful therapeutic program is built. The journey from a promising hit in a phenotypic screen to a well-characterized lead compound is fraught with the peril of off-target effects and misinterpreted mechanisms of action. It is here that the principle of orthogonal validation—the practice of confirming a scientific finding through multiple, independent experimental methods—becomes indispensable.

This guide provides a comprehensive framework for the orthogonal validation of a putative molecular target for a novel small molecule, using the representative compound N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. As this molecule does not have a widely documented target, we will proceed from the crucial first step of target hypothesis generation through a multi-tiered validation workflow. This approach ensures the highest degree of scientific rigor and provides the robust data package required for confident decision-making in drug development.

Part 1: Hypothesis Generation - Identifying Putative Targets for a Novel Compound

Before any validation can occur, a primary target or a set of high-probability candidate targets must be identified. For a novel chemical entity like N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, this is a multi-faceted process combining computational and experimental approaches.

In Silico and Substructure Analysis

The chemical structure of our compound of interest contains a benzamide core, a common scaffold in many biologically active molecules, including inhibitors of enzymes like PARP and histone deacetylases (HDACs). A logical first step is to perform computational screening against libraries of known protein structures.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By screening N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide against a virtual library of protein crystal structures (e.g., the Protein Data Bank), one can generate a list of potential targets with the highest predicted binding affinity.

  • Pharmacophore Searching: The 3-amino-4-chlorobenzamide and 4-chloro-3-methylphenyl moieties can be used as queries to search databases of known bioactive molecules (e.g., ChEMBL, PubChem). This can reveal if similar substructures are known to interact with specific protein families, such as kinases, GPCRs, or ion channels.

For the purpose of this guide, let us assume that these initial in silico screens, combined with a preliminary phenotypic observation of anti-proliferative effects in cancer cell lines, have pointed towards Cyclin-Dependent Kinase 2 (CDK2) as a high-priority putative target. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated anti-cancer strategy.

Broad-Spectrum Kinase Profiling

A powerful experimental approach to narrow down or confirm a target hypothesis is to screen the compound against a large panel of purified enzymes. Given our hypothesis of CDK2 inhibition, a broad-spectrum kinase profiling assay is a logical next step.

Experimental Protocol: Kinase Profiling Assay (Example using a commercial service)

  • Compound Preparation: Solubilize N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred purified kinases.

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by each kinase. The activity is usually detected via a change in fluorescence or luminescence.

  • Data Analysis: The results are expressed as the percentage of inhibition for each kinase at the tested concentration. A "hit" is typically defined as a kinase showing >50% or >75% inhibition.

Let's assume the kinase screen returns the following hypothetical data, strongly implicating CDK2:

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
CDK2 89% 98%
CDK145%75%
ERK212%25%
p38α5%15%
... (400+ other kinases)<10%<20%

This data provides our primary evidence for target engagement and sets the stage for orthogonal validation.

Part 2: Orthogonal Validation - A Multi-Pronged Approach to Confirming Target Engagement

With a strong primary hypothesis in hand, we now deploy a series of independent experiments to confirm that N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide directly binds to and inhibits CDK2 in a cellular context.

Workflow for Orthogonal Target Validation

G cluster_0 Hypothesis Generation cluster_1 Primary Evidence A In Silico Screening (Docking, Pharmacophore) B Broad-Spectrum Kinase Screen A->B Suggests Kinase Family C Hypothesized Target: CDK2 B->C Identifies Specific Hit D Biochemical Assay (IC50 Determination) C->D Validate Hypothesis E Cellular Target Engagement (CETSA) C->E Validate Hypothesis F Cellular Target Inhibition (Phospho-Rb Western Blot) C->F Validate Hypothesis G Genetic Validation (CRISPR/siRNA) C->G Validate Hypothesis

Caption: Workflow for identifying and orthogonally validating a drug target.

Method 1: Biochemical Potency (IC50 Determination)

The first step is to quantify the potency of the compound against the purified target enzyme. This moves beyond the single-point inhibition data from the initial screen to determine a dose-response relationship.

Experimental Protocol: In Vitro CDK2/CycE Kinase Assay

  • Reagents: Recombinant human CDK2/CycE enzyme, histone H1 (as substrate), ATP, and the test compound.

  • Compound Titration: Prepare a serial dilution of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (e.g., from 100 µM to 1 nM).

  • Kinase Reaction: In a microplate, combine the CDK2/CycE enzyme, the substrate, and varying concentrations of the compound. Initiate the reaction by adding ATP (often radiolabeled with ³²P or using a fluorescence-based detection method).

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30 minutes at 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Result: A well-defined sigmoidal curve demonstrating dose-dependent inhibition of CDK2, yielding a potent IC50 value (e.g., 50 nM). This confirms the compound is a potent inhibitor of the purified enzyme.

Method 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

A critical question is whether the compound can enter the cell and physically bind to its target in the complex cellular environment. CETSA is a powerful technique that directly assesses target engagement in intact cells or tissues. The principle is that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Culture: Grow a relevant cancer cell line (e.g., MCF-7, which expresses CDK2) to confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide for a defined period (e.g., 1 hour).

  • Heating Step: Heat the intact cells at a specific temperature that causes partial denaturation of the unbound target protein (e.g., 52°C for 3 minutes). This temperature is determined during assay optimization.

  • Cell Lysis: Immediately lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Detection: Analyze the amount of soluble CDK2 remaining in the supernatant at each compound concentration using Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble CDK2 against the compound concentration. The resulting curve demonstrates the dose-dependent stabilization of CDK2 by the compound, confirming physical binding in the cell.

Comparison of Validation Methods

MethodPrincipleWhat It MeasuresAdvantagesLimitations
Biochemical IC50 Inhibition of purified enzyme activityPotency (in vitro) Quantitative, high-throughput, gold standard for enzyme kinetics.Lacks cellular context; doesn't measure cell permeability or target engagement in vivo.
CETSA Ligand-induced thermal stabilization of the target proteinTarget Engagement (in situ) Directly measures physical binding in intact cells; label-free.Can be technically challenging; requires a specific antibody for detection.
Phospho-Western Blot Measures downstream substrate phosphorylationTarget Inhibition (in situ) Confirms functional consequence of target engagement in a signaling pathway.Indirect; can be affected by other pathways influencing the substrate.
Genetic Knockout/Down Compares compound effect in WT vs. target-deficient cellsTarget Necessity Provides strong evidence that the target is required for the compound's effect.Potential for off-target effects with siRNA; compensation by other proteins.
Method 3: Cellular Target Inhibition (Phospho-Substrate Analysis)

Confirming physical binding is crucial, but we must also demonstrate that this binding leads to the inhibition of the target's function within the cell. For CDK2, a key downstream substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in the phosphorylation of Rb at specific sites (e.g., Serine 807/811).

Experimental Protocol: Phospho-Rb Western Blot

  • Cell Treatment: Treat the cancer cell line with increasing concentrations of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide for a relevant duration (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells and collect the total protein.

  • SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with a primary antibody specific for phospho-Rb (S807/811). Also probe a separate membrane (or strip and re-probe the same one) with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-Rb signal, normalized to total Rb, indicates functional inhibition of the CDK2 pathway in cells.

Method 4: Genetic Validation (CRISPR/Cas9 or siRNA)

The most definitive orthogonal validation comes from genetic approaches. If N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide truly exerts its anti-proliferative effect through CDK2, then cells lacking CDK2 should be significantly less sensitive to the compound.

G cluster_0 Wild-Type (WT) Cells cluster_1 CDK2 Knockout (KO) Cells A Compound B CDK2 A->B Inhibits C pRb B->C Phosphorylates D Cell Proliferation C->D Promotes I Result: WT cells are sensitive to compound. KO cells are resistant. E Compound F CDK2 (Absent) E->F No Target G pRb (Low) F->G H Proliferation (Reduced) G->H Basal Promotion

Caption: Genetic validation logic: comparing compound effects in WT vs KO cells.

Experimental Protocol: CRISPR Knockout and Cell Viability Assay

  • Generate Knockout Line: Use CRISPR/Cas9 technology to generate a stable cell line in which the CDK2 gene has been knocked out. Validate the knockout by Western blot.

  • Cell Seeding: Seed both the wild-type (WT) and CDK2 knockout (KO) cells in parallel in 96-well plates.

  • Compound Treatment: Treat both cell lines with a serial dilution of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide.

  • Viability Assay: After a prolonged incubation (e.g., 72 hours), measure cell viability using an assay such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.

  • Data Analysis: Plot the viability curves for both WT and KO cell lines. A significant rightward shift in the dose-response curve for the KO cells (i.e., a much higher IC50 for viability) is strong evidence that CDK2 is the primary target mediating the compound's anti-proliferative effects.

Conclusion

The validation of a drug's target is not a single experiment but a carefully constructed portfolio of evidence. By progressing from in silico analysis and broad-spectrum screening to a suite of orthogonal validation techniques—biochemical potency, cellular target engagement, functional pathway inhibition, and genetic necessity—we can build an unassailable case for the mechanism of action of a novel compound like N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide. This rigorous, multi-faceted approach minimizes the risk of pursuing false leads and provides the solid scientific foundation necessary for advancing a compound into further preclinical and clinical development.

References

  • ChEMBL Database. A database of bioactive molecules with drug-like properties. EMBL-EBI.[Link]

  • Protein Data Bank (PDB). The single global archive for 3D structural data of biological macromolecules. RCSB PDB.[Link]

  • Cellular Thermal Shift Assay (CETSA). A method for studying target engagement of drug candidates in a cellular context. Martinez Molina, D., et al. (2013), Science.[Link]

  • CRISPR/Cas9 System. A powerful tool for genome editing. Jinek, M., et al. (2012), Science.[Link]

  • PubChem. A public repository for information on chemical substances and their biological activities. National Center for Biotechnology Information.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompas...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide (CAS No. 59158-04-2), a chlorinated aromatic amide. Due to the limited availability of specific safety and toxicological data for this compound, a cautious and conservative approach to its disposal is paramount.[1][2][3] This protocol is grounded in established principles of laboratory safety and hazardous waste management, ensuring the protection of personnel and the environment.

Hazard Assessment and Initial Considerations

Key Chemical Properties:

Property Value Source
CAS Number 59158-04-2 [1][4]
Molecular Formula C14H12Cl2N2O [1]

| Molecular Weight | 295.163 g/mol |[1] |

Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[7] Improper disposal can lead to significant environmental contamination and regulatory non-compliance.[7]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide for disposal, ensure that appropriate personal protective equipment is worn. Based on the handling of analogous benzamide compounds, the following PPE is recommended:[3]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.[3]

  • Body Protection: A laboratory coat and, if a significant spill is possible, a chemical-resistant apron.[3]

  • Respiratory Protection: If handling the solid form outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of fine particles.[3]

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

Step-by-Step Disposal Protocol

The disposal of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide must adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) policies.[7][10]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect pure N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, as well as any materials grossly contaminated with it (e.g., weighing papers, spatulas), in a designated hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and leak-proof container with a secure screw-top cap. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Choose a waste container that is chemically compatible with N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide and any solvents used. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, ensure the container material will not degrade upon contact with the solvent.[7]

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled.[11][12] The label should include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide"[3]

    • The CAS number: 59158-04-2

    • An indication of the hazards (e.g., "Toxic," "Environmental Hazard"). Given the lack of specific data, it is prudent to list potential hazards based on its chemical class.

    • The name and contact information of the generating laboratory or researcher.[11]

    • The date of initial waste accumulation.[11]

Step 3: Waste Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[12][13] This area must be at or near the point of generation and under the control of the laboratory personnel.[7][13]

  • Storage Conditions: Keep the waste container securely closed except when adding waste.[13] Store it in a cool, dry, and well-ventilated location away from incompatible materials.[8][9] It is advisable to use secondary containment to mitigate potential spills.[7]

  • Accumulation Limits: Be mindful of the accumulation limits for hazardous waste in an SAA, which is typically 55 gallons of non-acutely hazardous waste.[12][13]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[13] Do not attempt to transport or dispose of the waste yourself.

  • Waste Manifest: Your EHS department will work with a licensed hazardous waste disposal contractor to transport and ultimately dispose of the material, likely through high-temperature incineration, which is a common method for destroying chlorinated aromatic compounds.[6][12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide.

Disposal_Workflow start Start: Waste Generation (N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide) ppe Don Appropriate PPE start->ppe identify_waste Identify Waste Type (Solid, Liquid, Contaminated Materials) ppe->identify_waste solid_waste Solid Waste identify_waste->solid_waste Pure compound or grossly contaminated solids liquid_waste Liquid Waste identify_waste->liquid_waste Solutions containing the compound contaminated_materials Contaminated Materials identify_waste->contaminated_materials Gloves, pipette tips, weighing paper select_container Select Compatible & Labeled Waste Container solid_waste->select_container liquid_waste->select_container contaminated_materials->select_container store_waste Store in Designated Satellite Accumulation Area (SAA) select_container->store_waste contact_ehs Container Full or No Longer Needed: Contact EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it:

  • Wear the appropriate PPE, including respiratory protection if dealing with a powder.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the contained material into a designated hazardous waste container.[9][14]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, upholding the principles of scientific integrity and laboratory safety.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Guidechem. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide.
  • NextSDS. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide — Chemical Substance Information.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • ChemicalBook. N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide | 59158-04-2.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chlorobenzamide.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Amino-4-methylbenzamide.
  • PubChem. 4-chloro-N-(4-methylphenyl)benzamide.
  • Combi-Blocks. (2026, March 6). Safety Data Sheet.
  • Benchchem. Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide
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N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide
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